Hydroxysafflor yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hydroxysafflor Yellow A: A Deep Dive into its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties.[1][2] Extensive preclinical research has illuminated its multifaceted mechanism of action, positioning it as a promising therapeutic candidate for neurological disorders, particularly those stemming from ischemic events. This technical guide provides an in-depth exploration of the core molecular pathways and cellular processes modulated by HSYA in conferring neuroprotection. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neuroprotective agents.
Core Neuroprotective Mechanisms of HSYA
HSYA exerts its neuroprotective effects through a complex interplay of signaling pathways that collectively mitigate the deleterious consequences of neuronal injury, such as that observed in cerebral ischemia-reperfusion (I/R) injury. The principal mechanisms include anti-inflammation, anti-oxidation, anti-apoptosis, regulation of autophagy, and preservation of the blood-brain barrier integrity.
Anti-Inflammatory Effects
Neuroinflammation is a critical contributor to secondary brain injury following ischemic stroke and other neurological insults. HSYA has been shown to potently suppress inflammatory cascades.[3]
Toll-Like Receptor 4 (TLR4)-Mediated Signaling Pathway:
A key mechanism underlying HSYA's anti-inflammatory action is the inhibition of the Toll-Like Receptor 4 (TLR4) signaling pathway.[4] Upon activation by damage-associated molecular patterns (DAMPs) released during injury, TLR4 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5] This results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] HSYA has been demonstrated to down-regulate the expression of TLR4, thereby inhibiting the subsequent activation of NF-κB and MAPKs (p38 and JNK), leading to a significant reduction in the release of these inflammatory mediators.[2][5]
Antioxidant Effects
Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurological conditions. HSYA demonstrates robust antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[6]
Mechanism of Action:
HSYA has been shown to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while simultaneously elevating the levels of reduced glutathione (B108866) (GSH).[6] It also reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. By bolstering the cellular antioxidant capacity and directly neutralizing ROS, HSYA protects neurons from oxidative damage.[6]
Anti-Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases and ischemic injury. HSYA has been shown to inhibit neuronal apoptosis through multiple signaling pathways.
PI3K/Akt/GSK3β Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. HSYA has been found to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β), which in turn inhibits the opening of the mitochondrial permeability transition pore (mPTP) and reduces the release of pro-apoptotic factors from the mitochondria.[7]
SIRT1 Signaling Pathway:
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a vital role in cellular stress resistance and survival. HSYA has been reported to upregulate the expression of SIRT1.[1] Activated SIRT1 can deacetylate and modulate the activity of various substrates involved in apoptosis, thereby promoting neuronal survival.[1]
Regulation of Autophagy
Autophagy is a cellular self-degradation process that can be either protective or detrimental depending on the context. HSYA has been shown to modulate autophagy to promote neuroprotection.
HIF-1α/BNIP3 Signaling Pathway:
In the context of oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury, HSYA has been found to activate the hypoxia-inducible factor-1alpha (HIF-1α)/BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3) signaling pathway.[8][9] This activation promotes autophagy, which in this scenario, serves a protective role by clearing damaged organelles and proteins, thereby reducing apoptosis and promoting cell survival.[8][9]
Protection of the Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Its disruption following injury exacerbates neuronal damage. HSYA has been demonstrated to preserve BBB integrity.[4]
Mechanism of Action:
HSYA has been shown to upregulate the expression of tight junction proteins, such as occludin, claudin-1, and zonula occludens-1 (ZO-1), which are essential for maintaining the structural integrity of the BBB.[4] By preventing the breakdown of the BBB, HSYA reduces cerebral edema and the infiltration of peripheral inflammatory cells into the brain parenchyma.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of HSYA.
Table 1: In Vivo Efficacy of HSYA in Animal Models of Cerebral Ischemia
| Animal Model | HSYA Dosage | Outcome Measure | Result | Reference |
| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Neurological Deficit Score | Significantly decreased | [10] |
| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Infarct Area | Significantly reduced | [10] |
| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Neurological Function | Dose-dependent improvement within 3h | [11] |
| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Cerebral Edema | Dose-dependent attenuation within 3h | [11] |
| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Cerebral Infarct Volume | Dose-dependent reduction within 3h | [11] |
| MCAO/R Rats | 2, 4, and 8 mg/kg (i.v.) | Neurological Deficit Scores | Dose-dependent decrease | [1] |
| MCAO/R Rats | 2, 4, and 8 mg/kg (i.v.) | Infarct Volume | Dose-dependent reduction | [1] |
Table 2: In Vitro Efficacy of HSYA in Neuronal Cell Models
| Cell Model | HSYA Concentration | Outcome Measure | Result | Reference |
| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | Cell Viability | Dose-dependent increase | [1] |
| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | LDH Release | Dose-dependent decrease | [1] |
| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | ROS Levels | Dose-dependent decrease | [1] |
| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | MDA Levels | Dose-dependent decrease | [1] |
| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | SOD and GSH-Px Activity | Dose-dependent increase | [1] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, isoflurane).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn.
-
HSYA Administration: HSYA, dissolved in saline, is administered intravenously (i.v.) or via the unilateral common carotid artery (i.c.a.) at specified doses and time points relative to the onset of ischemia or reperfusion.[1][11]
-
Outcome Assessment: Neurological deficit scores, infarct volume (using TTC staining), and brain water content are assessed at various time points post-MCAO.[3][11]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Neuronal Cells
This in vitro model simulates the conditions of ischemia-reperfusion injury.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after OGD.[1]
-
Analysis: Cell viability (e.g., MTT or CCK-8 assay), apoptosis (e.g., TUNEL staining, caspase activity assays), oxidative stress markers (e.g., ROS, MDA, SOD), and protein expression (e.g., Western blot) are measured.[1][8]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TLR4, p-Akt, SIRT1, HIF-1α, cleaved caspase-3) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound demonstrates significant neuroprotective potential through its ability to modulate a multitude of signaling pathways involved in inflammation, oxidative stress, apoptosis, and autophagy. Its capacity to preserve the integrity of the blood-brain barrier further underscores its therapeutic promise. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at elucidating the intricate molecular mechanisms of HSYA and advancing its clinical development for the treatment of ischemic stroke and other neurodegenerative disorders. Further investigation into the synergistic effects of HSYA with other therapeutic agents and the optimization of its delivery to the central nervous system will be crucial for translating its preclinical efficacy into clinical success.
References
- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound acutely attenuates blood-brain barrier permeability, oxidative stress, inflammation and apoptosis in traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. This compound exerts antioxidant effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Hydroxysafflor-Yellow-A-A-C-glucosyl-Quinochalcone-from-Carthamus-tinctorius
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamus tinctorius L., commonly known as safflower, is a plant belonging to the Asteraceae family. Its florets are a rich source of quinochalcone C-glycosides, which are considered the primary active and characteristic compounds of the plant's water extract.[1] Among these, Hydroxysafflor Yellow A (HSYA) is a principal bioactive compound and a key quality control marker for safflower-derived medicinal products.[2][3] HSYA is a water-soluble monomeric component[4] that has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a comprehensive overview of HSYA, focusing on its biological activities, underlying molecular mechanisms, quantitative data, and detailed experimental protocols relevant to its study.
Biological-Activity-and-Molecular-Mechanisms
HSYA exerts its therapeutic effects by modulating multiple key signaling pathways. Its anti-inflammatory, antioxidant, and anti-apoptotic properties are well-documented and are central to its protective effects in various disease models, particularly those related to cardiovascular and cerebrovascular diseases.[5][6]
Anti-inflammatory-and-Antioxidant-Mechanisms
HSYA has been shown to inhibit several pro-inflammatory signaling pathways. A key target is the Toll-like receptor 4 (TLR4)/NF-κB pathway . HSYA can suppress the activation of TLR4, which in turn inhibits the downstream phosphorylation of p38 MAPK and the activation of NF-κB.[5][7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Furthermore, HSYA has been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[9]
The compound also demonstrates potent antioxidant effects. It can directly scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant pathways like the Nrf2/HO-1 signaling pathway .[5][10]
Neuroprotective-Mechanisms
In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through multiple mechanisms. It can activate the SIRT1 signaling pathway , which is involved in attenuating oxidative stress and apoptosis.[11] Studies have shown that HSYA increases the expression of SIRT1 and downstream factors like FOXO1 and PGC1α, while modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[11] Additionally, HSYA can activate neuronal autophagy through the HIF-1α/BNIP3 pathway , which is another protective mechanism against ischemic injury.[4]
Quantitative-Data-on-Bioactivity
The following tables summarize key quantitative data reported for this compound.
| Parameter | Value | Cell Line / Model | Condition | Reference |
| Antioxidant Activity | ||||
| IC50 (Superoxide anion scavenging) | 75.18 µg/mL | Acellular | [10] | |
| IC50 (Hydroxyl radical scavenging) | 2.52 µg/mL | Acellular | [10] | |
| Trolox Equivalent Unit (Peroxyl radical scavenging) | 4.6 (at 0.4 mM) | Acellular | [10] | |
| Enzyme Inhibition | ||||
| IC50 (Xanthine Oxidase) | 40.04 µM | Acellular | [9] | |
| Cell Viability | ||||
| Effective Concentration | 50, 100, 200 µM | HaCaT keratinocytes | UVA-induced damage | [10] |
Table 1: In Vitro Bioactivity of this compound
| Parameter | Dosage | Animal Model | Effect | Reference |
| Neuroprotection | ||||
| Neurological Symptom Score Reduction | 2 and 4 mg/kg | Rat (CIRI model) | Significant decrease in neurological deficit | [8] |
| Anti-inflammatory | ||||
| Reduction in p-p38 MAPK & p-NF-κB p65 | 2 and 4 mg/kg | Rat (CIRI model) | Significant decrease in protein expression | [8] |
| Hepatoprotection | ||||
| Alleviation of Liver Inflammation | 60 and 120 mg/kg | Mouse (NAFLD model) | Significant reduction in inflammatory markers | [12] |
Table 2: In Vivo Efficacy of this compound
Signaling-Pathway-Diagrams
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSYA [label="HSYA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> p38_MAPK [color="#5F6368"]; TLR4 -> NF_kB [color="#5F6368"]; p38_MAPK -> NF_kB [color="#5F6368"]; NF_kB -> Cytokines [color="#5F6368"]; HSYA -> TLR4 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; HSYA -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Figure 1: HSYA inhibition of the TLR4/NF-κB signaling pathway.
// Nodes Ischemia [label="Ischemia/Reperfusion\nInjury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT1_inactive [label="SIRT1 (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT1_active [label="SIRT1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO1 [label="FOXO1", fillcolor="#F1F3F4", fontcolor="#202124"]; PGC1a [label="PGC1α", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSYA [label="HSYA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Ischemia -> Apoptosis [color="#5F6368"]; Ischemia -> SIRT1_inactive [label=" inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; HSYA -> SIRT1_active [label=" activates", fontcolor="#34A853", color="#34A853"]; SIRT1_active -> FOXO1 [color="#5F6368"]; SIRT1_active -> PGC1a [color="#5F6368"]; SIRT1_active -> Bcl2 [label=" upregulates", fontcolor="#34A853", color="#34A853"]; SIRT1_active -> Bax [label=" downregulates", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Bax -> Apoptosis [color="#5F6368"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#34A853"]; }
Figure 2: Neuroprotective mechanism of HSYA via SIRT1 pathway activation.
Experimental-Protocols
1-Isolation-of-HSYA-from-Carthamus-tinctorius
This protocol describes a common method for extracting and isolating HSYA.[13][14]
a. Plant Material and Extraction:
-
Shade dry and powder the fresh flowers of Carthamus tinctorius (e.g., 2 kg).
-
Extract the powder three times with distilled water (e.g., 20 L) at 60°C for 30 minutes per extraction.
-
Combine the extracts and remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in 10% ethanol (B145695) (e.g., 1,000 mL) and evaporate to dryness under vacuum to yield the crude extract.
b. Chromatographic Separation:
-
Subject the crude extract (e.g., 72.3 g) to D101 macroporous resin column chromatography.
-
Elute the column using a water-methanol step-gradient (e.g., 100:0, 90:10, 80:20, 40:60, 0:100, v/v) to yield multiple fractions.
-
Identify the HSYA-rich fraction (e.g., F2) by HPLC analysis.
c. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
-
Analytical HPLC: Use an ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 0.2% formic acid in water, acetonitrile, and methanol (B129727) (e.g., 62:2:36 v/v/v) can be used.[14]
-
Detection: Set the detector wavelength to 403 nm.
-
Purification: The HSYA-rich fraction can be further purified using a high-throughput auto-purification system or preparative HPLC under similar conditions to obtain HSYA with high purity.[13]
// Nodes Start [label="Dried Safflower\nFlorets", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Aqueous\nExtraction (60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Evaporation &\nEthanol Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Macroporous Resin\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Fractions\n(F1-F5)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure HSYA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extract [color="#5F6368"]; Extract -> Concentrate [color="#5F6368"]; Concentrate -> Column [color="#5F6368"]; Column -> Fractions [color="#5F6368"]; Fractions -> HPLC [color="#5F6368"]; HPLC -> End [color="#5F6368"]; }
Figure 3: General workflow for the isolation of HSYA.
2-Cell-Culture-and-In-Vitro-Assay-for-Inflammation
This protocol outlines the steps to evaluate the anti-inflammatory effect of HSYA on macrophages.[9]
a. Cell Culture:
-
Culture RAW264.7 mouse macrophage cells in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells (e.g., 1 × 10^6 cells/well) in culture plates and allow them to adhere for 12 hours.
b. Treatment:
-
Pre-treat the cells with varying concentrations of HSYA (e.g., 25, 50, 100 µM) for 3 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 8 hours).
-
Include a control group (no treatment) and an LPS-only group.
c. Western Blot Analysis:
-
After treatment, harvest the cells on ice and wash them three times with cold PBS.
-
Lyse the cells using a lysis buffer containing protease inhibitors.
-
Incubate the cell extracts on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Conclusion
This compound stands out as a C-glucosyl quinochalcone of significant interest from Carthamus tinctorius. Its multifaceted pharmacological profile, underpinned by its ability to modulate critical signaling pathways such as NF-κB, Nrf2, and SIRT1, makes it a compelling candidate for further investigation in drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the therapeutic potential of HSYA in inflammatory, neurodegenerative, and other oxidative stress-related diseases.
References
- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 7. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the flowers of the Safflower plant (Carthamus tinctorius L.).[1] For centuries, Safflower has been a staple in traditional medicine for its purported benefits in improving blood circulation.[2] Modern research has identified HSYA as a key bioactive component, demonstrating a wide array of pharmacological activities.[3] This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its therapeutic effects, mechanisms of action, and pharmacokinetic profile, with a particular emphasis on experimental data and methodologies. Safflor yellow injection, which is primarily composed of HSYA (approximately 80%), has been approved by the China State Food and Drug Administration for the treatment of cardiac conditions like angina pectoris.[1][4]
Therapeutic Effects and Efficacy
HSYA has shown significant therapeutic potential across a spectrum of diseases, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and cancer. Its pharmacological actions are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[3]
Cardiovascular and Cerebrovascular Protection
HSYA exhibits robust protective effects on the cardiovascular and cerebrovascular systems. In preclinical models of myocardial and cerebral ischemia, HSYA has been shown to reduce infarct size, improve neurological function, and mitigate tissue damage.[5]
Table 1: Preclinical Efficacy of HSYA in Cardiovascular and Cerebrovascular Models
| Model | Organism | HSYA Dosage | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 2, 4, and 8 mg/kg (i.v.) | Dose-dependently reduced infarct volume and improved neurological scores. | [6] |
| Ischemic Stroke | Human (Clinical Trial) | 25, 50, and 70 mg/d (i.v.) | Medium and high doses improved neurological function and blood stasis syndrome. | [7] |
| Myocardial Ischemia/Reperfusion | Mouse | Not specified | Decreased myocardial infarct size and reduced levels of cTnI and CK-MB. |
Neuroprotective Effects
The neuroprotective properties of HSYA have been extensively investigated. It has been demonstrated to protect against neuronal apoptosis, oxidative stress, and inflammation in the context of ischemic brain injury.[7]
Table 2: Neuroprotective Efficacy of HSYA
| Model | Organism/Cell Line | HSYA Concentration/Dosage | Key Findings | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Hippocampal Neurons | 40, 60, and 80 µM | Increased cell viability and reduced apoptosis. | [6] |
| MCAO | Rat | 2, 4, and 8 mg/kg (i.v.) | Improved neurological function and reduced infarct volume. | [6] |
Anti-Cancer Activity
HSYA has demonstrated anti-tumor effects in various cancer cell lines, including those of the liver, breast, and ovaries. Its mechanisms of action in cancer include the inhibition of cell proliferation and migration, as well as the induction of apoptosis.
Table 3: In Vitro Anti-Cancer Efficacy of HSYA
| Cell Line | Cancer Type | HSYA Concentration | Key Findings | Reference |
| HepG2 | Liver Cancer | Not specified | Inhibited proliferation and migration. | [3] |
| SKOV3 | Ovarian Cancer | Not specified | Inhibited proliferation and migration. | [3] |
| MCF-7 | Breast Cancer | Not specified | Induced apoptosis via the mitochondrial pathway. |
Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of HSYA are mediated through its modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. HSYA has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]
- 6. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Discovery and chemical synthesis of Hydroxysafflor yellow A
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Hydroxysafflor Yellow A
Abstract
This compound (HSYA) is a principal bioactive quinochalcone C-glycoside derived from the flowers of safflower (Carthamus tinctorius L.). Since its initial isolation in 1993, HSYA has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] It is a key component in safflor yellow injections, which are clinically approved and used in the treatment of cardiovascular and cerebrovascular diseases.[2] However, challenges related to its chemical instability, low natural abundance, and complex structure have spurred research into efficient extraction, chemical synthesis, and biosynthetic production methods. This guide provides a comprehensive overview of the discovery of HSYA, its physicochemical properties, and detailed methodologies for its extraction and synthesis. It also explores the key signaling pathways modulated by HSYA and presents relevant experimental protocols for researchers and drug development professionals.
Discovery and Physicochemical Properties
HSYA was first isolated from Carthamus tinctorius L. in 1993.[3] It is the most abundant and active water-soluble component of the safflower yellow pigments, accounting for approximately 85% of the total.[3][4] As a C-glucosyl quinochalcone, its unique structure is central to its biological activity.
Physicochemical Characteristics: HSYA is a yellow amorphous powder with the molecular formula C27H32O16.[1] It is soluble in water, DMSO, methanol, and ethanol (B145695).[5] The molecule's p-conjugated system, coupled with several hydroxyl groups, results in a maximum UV absorption at 403 nm.[1] A key structural feature is the unstable C-glycoside bond located between the 1,3-diketone on the A ring. The structure of HSYA is sensitive to environmental conditions; it maintains stability at a pH range of 3-7 and at temperatures below 60°C but is susceptible to degradation under light, high temperatures, and strongly acidic or alkaline conditions.[3]
| Property | Description |
| Molecular Formula | C27H32O16 |
| Molecular Weight | 612.53 g/mol |
| Appearance | Yellow amorphous powder[1] |
| Solubility | Water, DMSO, Pyridine, Methanol, Ethanol[5] |
| UV max (λmax) | 403 nm[1] |
| CAS Number | 78281-02-4 |
| Key Structural Feature | Quinochalcone C-glycoside[1] |
Acquisition and Synthesis of HSYA
The acquisition of HSYA for clinical and research purposes faces a significant hurdle: its low concentration in safflower is insufficient to meet demand.[1] This has driven the development of various extraction and synthetic strategies.
Extraction from Natural Sources
The most traditional method for obtaining HSYA is water immersion, followed by purification. However, this method is characterized by low efficiency and high consumption of raw plant material.[1] High temperatures and alkaline conditions used during traditional extraction can also accelerate the degradation of HSYA.[1]
| Extraction Method | Raw Material | Yield (%) | Reference |
| Water Immersion | 800 g Safflower | 0.023% | (Bai et al., 2012; Li et al., 2013a)[1] |
| Water Immersion | 2000 g Safflower | 0.066% | (Bai et al., 2012; Li et al., 2013a)[1] |
Biosynthesis Pathway
The natural production of HSYA in Carthamus tinctorius involves a complex enzymatic pathway. The process begins with the synthesis of naringenin (B18129) chalcone (B49325) from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction mediated by chalcone synthase.[1] Recent studies have elucidated the subsequent steps, identifying four key enzymes essential for HSYA biosynthesis:
-
CtF6H : Performs the 6-hydroxylation of naringenin to produce carthamidin (B192512).
-
CtCHI1 : Catalyzes the isomerization between carthamidin and isocarthamidin.
-
CtCGT : A flavonoid di-C-glycosyltransferase.
-
Ct2OGD1 : A 2-oxoglutarate-dependent dioxygenase that, in coordination with CtCGT, converts the precursors to HSYA.[6]
The high expression of these four genes, combined with the absence of flavanone (B1672756) 2-hydroxylase (F2H) genes, is critical for the unique production of HSYA in safflower.[6]
Chemical and Chemo-Enzymatic Synthesis
Given the limitations of natural extraction, chemical synthesis offers a promising alternative. An oxidative synthesis pathway has been described, providing a route to produce HSYA from smaller precursors.[1] More recently, a chemo-enzymatic strategy was developed to synthesize 8,9-dihydrothis compound (dh-HSYA), a close and neuroprotective analogue of HSYA.[7][8] This innovative approach combines the scalability of microbial fermentation with the precision of chemical reactions.
| Synthesis Method | Precursor | Key Steps | Yield (%) | Product |
| Oxidative Synthesis | di-C-glucosyl chloroacetophenone | Transformation with BF3·2AcOH, oxidation, reaction with diazomethane.[1] | Not specified | HSYA |
| Chemo-enzymatic | Phloretin (supplemented) | Biosynthesis of phloretin-di-C-glucoside (PDG) in yeast, followed by chemical oxidation.[7][8] | 29.02% | dh-HSYA |
Biological Activity and Key Signaling Pathways
HSYA exhibits a broad spectrum of biological effects, primarily acting as an anti-inflammatory, antioxidant, and anti-apoptotic agent.[9] These effects are mediated through its interaction with a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of HSYA as a therapeutic agent.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and autophagy. HSYA has been shown to exert protective effects by modulating this pathway. For instance, it protects cerebral microvascular endothelial cells by inhibiting excessive autophagy via the PI3K/Akt/mTOR pathway.[10] It also protects cardiomyocytes from apoptosis by upregulating HO-1 expression through the PI3K/Akt/Nrf2 pathway.[11]
NF-κB and TLR4 Signaling Pathways
Inflammation is a key pathological process in many diseases HSYA is used to treat. HSYA exerts potent anti-inflammatory effects by inhibiting the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways. It suppresses the nuclear translocation of NF-κB p65 and reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][12]
Key Experimental Protocols
This section provides generalized protocols for key experiments relevant to HSYA research, based on methodologies reported in the literature.
Protocol for HSYA Extraction from Carthamus tinctorius
-
Maceration : Air-dried safflower petals are ground into a fine powder. The powder is then submerged in 80% ethanol at a 1:10 solid-to-liquid ratio.
-
Ultrasonic-Assisted Extraction : The mixture is subjected to ultrasonic extraction for 60 minutes at 50°C.
-
Filtration and Concentration : The extract is filtered through gauze, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 60°C to remove ethanol.
-
Liquid-Liquid Extraction : The aqueous concentrate is then partitioned sequentially with petroleum ether and ethyl acetate (B1210297) to remove lipids and less polar compounds.
-
Column Chromatography : The final aqueous phase is loaded onto a macroporous resin column (e.g., HPD-100). The column is washed with deionized water to remove sugars and salts.
-
Elution and Lyophilization : HSYA is eluted from the column using a stepwise gradient of ethanol (e.g., 20%, 40%, 60%). Fractions containing HSYA (monitored by HPLC) are collected, combined, concentrated, and lyophilized to yield a purified yellow powder.
Protocol for Western Blot Analysis of HSYA's Effect
-
Cell Culture and Treatment : Culture relevant cells (e.g., RAW264.7 macrophages, H9c2 cardiomyocytes) to 70-80% confluence. Pre-treat cells with various concentrations of HSYA (e.g., 25, 50, 100 µM) for 3 hours.[13]
-
Stimulation : Induce the desired cellular response, for example, by adding lipopolysaccharide (LPS) (1 µg/mL) for 8 hours to stimulate an inflammatory response.[13]
-
Protein Extraction : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to collect the supernatant containing total protein.[13][14]
-
Protein Quantification : Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, NF-κB p65, Nrf2, GAPDH) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol for a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Preparation : Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the rats with an appropriate anesthetic (e.g., 2% sodium pentobarbital, 50 mg/kg, intraperitoneally).[14]
-
Surgical Procedure : Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion : Gently insert a nylon monofilament (e.g., 4-0) with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by a laser Doppler flowmeter.
-
Reperfusion : After a period of occlusion (e.g., 90-120 minutes), carefully withdraw the filament to allow reperfusion.
-
HSYA Administration : Administer HSYA (or vehicle for the control group) via intravenous or intraperitoneal injection at a predetermined dose and time (e.g., at the onset of reperfusion).
-
Neurological Assessment : At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's or Zea Longa's score).
-
Infarct Volume Measurement : Euthanize the animals and harvest the brains. Slice the brain into coronal sections (2 mm thick) and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area remains pale. Calculate the infarct volume using image analysis software.
Conclusion and Future Outlook
This compound stands out as a promising natural product with significant therapeutic potential, particularly for cardiovascular and cerebrovascular diseases. While its discovery and pharmacological mechanisms are increasingly well-understood, its clinical application is hampered by supply and stability issues. The future of HSYA research and development will likely focus on optimizing synthetic and biosynthetic production routes to ensure a sustainable and cost-effective supply. Chemo-enzymatic approaches, which combine the power of microbial engineering with chemical synthesis, represent a particularly promising frontier. Further elucidation of its complex interactions with cellular signaling pathways will continue to uncover new therapeutic applications and refine its use as a targeted drug, paving the way for its broader integration into modern medicine.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemo-Enzymatic Synthesis of 8,9-Dihydrothis compound and Its Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 10. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 11. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 12. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Technical Guide for Cardiovascular and Cerebrovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditional Chinese medicine has long utilized safflower for its purported ability to improve blood circulation.[2] Modern preclinical research has identified HSYA as a promising therapeutic agent for a range of cardiovascular and cerebrovascular diseases (CCVDs), including myocardial and cerebral ischemia, atherosclerosis, and hypertension.[2] Its multifaceted pharmacological activities, which include antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects, are attributed to its modulation of complex cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the mechanisms of action of HSYA, detailed experimental protocols from key preclinical studies, and a summary of quantitative data to support further research and drug development.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that HSYA is rapidly absorbed and excreted. Following intravenous administration in healthy volunteers, the elimination half-life (t½) was reported to be 3.32 hours.[4] However, HSYA exhibits low oral bioavailability, estimated at only 1.2%, with the majority of the compound being excreted unchanged in the urine.[4] Efforts to improve its oral bioavailability, such as the use of solid lipid nanoparticles (SLNs), have shown promise, increasing it by approximately 3.97-fold in rats.[4]
Mechanisms of Action in Cardiovascular and Cerebrovascular Diseases
HSYA exerts its protective effects against CCVDs through several key mechanisms:
Antioxidant Effects
Oxidative stress is a major contributor to the pathophysiology of CCVDs, including ischemic stroke and atherosclerosis.[5][6] HSYA has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant genes.[8] By promoting the nuclear translocation of Nrf2, HSYA enhances the expression of downstream antioxidant enzymes like HO-1, thereby protecting cells from oxidative damage.[7]
Anti-inflammatory Effects
Inflammation plays a crucial role in the initiation and progression of atherosclerosis and exacerbates tissue damage in ischemic events.[9][10] HSYA demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] This is achieved, in part, through the suppression of inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) pathway and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription (STAT) pathway.[1][3][4]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a significant contributor to cell loss in myocardial infarction and cerebral ischemia.[11][12] HSYA has been shown to inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[13] One of the key mechanisms is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival.[14][15]
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and recovery after ischemic events. HSYA has been found to promote angiogenesis, which may contribute to its therapeutic effects in ischemic diseases. This is mediated through the activation of the Angiopoietin-1 (Ang1)/Tie-2 signaling pathway in endothelial cells.[16]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of HSYA observed in various preclinical models of cardiovascular and cerebrovascular diseases.
Table 1: In Vivo Efficacy of HSYA in Myocardial Ischemia/Reperfusion (MI/R) Injury Models
| Animal Model | HSYA Dosage | Route of Administration | Key Outcomes | Reference |
| Rats (MI/R) | Not Specified | Intravenous | ↓ Myocardial infarct size; ↓ Serum cTnI and IL-6 levels | [4] |
| Rats (MI/R + Hyperlipidemia) | 2, 4, 8 mg/kg | Intravenous | ↓ Infarct size; ↓ CK-MB and LDH activity; ↓ TNF-α and IL-1β levels | [1] |
| Mice (MI/R) | 5, 10, 20 mg/kg | Gavage | ↓ Myocardial histopathological damage; ↓ Cellular iron content | [2] |
| Rats (MI/R) | 8 mg/kg | Intravenous | ↓ Infarct size by ~50%; ↓ Serum CK-MB and cTnI levels | [13] |
| Rats (MI/R) | 10 mg/kg/day | Intraperitoneal | ↓ Myocardial infarct size; Attenuated cardiac dysfunction | [17] |
Abbreviations: MI/R: Myocardial Ischemia/Reperfusion; cTnI: cardiac Troponin I; IL-6: Interleukin-6; CK-MB: Creatine (B1669601) Kinase-MB; LDH: Lactate (B86563) Dehydrogenase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.
Table 2: In Vitro Effects of HSYA on Cellular Models of Ischemia
| Cell Line | HSYA Concentration | In Vitro Model | Key Outcomes | Reference |
| H9c2 cells | Not Specified | Hypoxia/Reoxygenation (H/R) | ↓ LDH release; Maintained mitochondrial membrane potential; ↓ ROS generation | [4] |
| H9c2 cells | 10, 20, 40 µg/mL | Hypoxia/Reoxygenation (H/R) | ↑ Cell viability; ↓ Apoptosis rate; ↑ SOD activity; ↓ MDA content | [13] |
| THP-1 macrophages | 50 µg/mL (with ultrasound) | Sonodynamic Therapy | ↓ p-Akt and p-mTOR levels; ↓ IL-1β, IL-12, and TNF-α expression |
Abbreviations: LDH: Lactate Dehydrogenase; ROS: Reactive Oxygen Species; SOD: Superoxide (B77818) Dismutase; MDA: Malondialdehyde; p-Akt: phosphorylated Akt; p-mTOR: phosphorylated mTOR; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha.
Signaling Pathways Modulated by HSYA
The therapeutic effects of HSYA are underpinned by its interaction with several key signaling pathways. The following diagrams illustrate these interactions.
Caption: HSYA promotes the dissociation of Nrf2 from Keap1, leading to the activation of the antioxidant response element (ARE) and increased expression of heme oxygenase-1 (HO-1).
Caption: HSYA inhibits the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and thus suppressing inflammation.
Caption: HSYA activates the PI3K/Akt signaling pathway, which promotes cell survival by inhibiting apoptosis.
Caption: HSYA promotes angiogenesis by upregulating Angiopoietin-1, leading to the activation of the Tie-2 receptor on endothelial cells.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on HSYA.
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Injury Model in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically for 30 minutes).
-
Release the suture to allow for reperfusion (typically for 2-24 hours).
-
HSYA is administered, often intravenously, at various doses before or during the procedure.
-
-
Outcome Measures:
-
Infarct Size Assessment: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) myocardial tissue.[1][17]
-
Cardiac Enzyme Analysis: Measure serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) using commercial ELISA kits.[1][4]
-
Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on heart tissue sections to assess myocardial damage.
-
Western Blot Analysis: Analyze the expression of proteins involved in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, NF-κB) in myocardial tissue lysates.[7][13]
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in H9c2 Cardiomyocytes
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
Induce oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).
-
Initiate reoxygenation by returning the cells to normal culture medium and incubating under normoxic conditions (95% air, 5% CO₂) for a further period (e.g., 12-24 hours).
-
Treat the cells with various concentrations of HSYA before, during, or after OGD.
-
-
Outcome Measures:
-
Cell Viability Assay: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Apoptosis Assay: Employ TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or Annexin V/Propidium Iodide flow cytometry to quantify apoptotic cells.[4][13]
-
Measurement of Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and the levels of lipid peroxidation products like malondialdehyde (MDA).[4][13]
-
Western Blot Analysis for Protein Expression
-
Protocol:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, NF-κB p65) overnight at 4°C.[7][8]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).[8]
-
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of cardiovascular and cerebrovascular diseases. Its pleiotropic effects, targeting key pathological processes such as oxidative stress, inflammation, and apoptosis, make it an attractive candidate for further development. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the efficacy and mechanisms of HSYA.
Future research should focus on several key areas. Firstly, while preclinical data is promising, well-designed clinical trials are needed to establish the safety and efficacy of HSYA in human populations. Secondly, further optimization of drug delivery systems is warranted to overcome the challenge of its low oral bioavailability. Finally, a deeper understanding of the intricate molecular interactions of HSYA with its target signaling pathways will be crucial for refining its therapeutic application and potentially developing more potent analogues. The continued exploration of HSYA holds the promise of delivering novel and effective treatments for the significant global burden of cardiovascular and cerebrovascular diseases.
References
- 1. This compound alleviates myocardial ischemia/reperfusion in hyperlipidemic animals through the suppression of TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway [mdpi.com]
- 3. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal models of focal and global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glycation of Tie-2 Inhibits Angiopoietin-1 Signaling Activation and Angiopoietin-1-Induced Angiogenesis | MDPI [mdpi.com]
- 10. Serum cytokine tumor necrosis factor-alpha and interleukin-6 associated with the severity of coronary artery disease: indicators of an active inflammatory burden? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complexity of TNF-α Signaling in Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Synergistic cardioprotective effects of Danshensu and this compound against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Deep Dive into its Therapeutic Potential in Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention in recent years for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine, HSYA is now being rigorously investigated for its therapeutic potential in a range of metabolic diseases, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4][5] This technical guide provides a comprehensive review of the current research on HSYA in the context of metabolic disorders, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies employed in its investigation.
Molecular Mechanisms of Action
HSYA exerts its beneficial effects on metabolic homeostasis through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, glucose and lipid metabolism, and insulin (B600854) sensitivity.
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are recognized as key drivers in the pathogenesis of metabolic diseases.[1][6] HSYA has been shown to possess potent anti-inflammatory and antioxidant properties.[1][7] It can suppress the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1][3] Furthermore, HSYA can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1]
Regulation of Glucose Metabolism and Insulin Sensitivity
HSYA has demonstrated significant potential in improving glucose homeostasis and insulin sensitivity. It has been shown to protect pancreatic β-cells from apoptosis, a key factor in the progression of T2DM.[8][9] A critical mechanism underlying these effects is the activation of the PI3K/Akt signaling pathway, which plays a central role in insulin-mediated glucose uptake and metabolism.[8][9]
Modulation of Lipid Metabolism
Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol, is a hallmark of many metabolic disorders. HSYA has been found to regulate lipid metabolism by influencing pathways such as the peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway.[10] Activation of PPARδ can lead to a shift in substrate utilization from glucose to fat, promoting fatty acid oxidation.[10]
Quantitative Effects of this compound in Metabolic Disease Models
Numerous preclinical studies have provided quantitative evidence of HSYA's efficacy in animal models of metabolic diseases. The following tables summarize key findings from this research.
Table 1: Effects of HSYA on Glycemic Control in Rodent Models of Diabetes
| Animal Model | HSYA Dose | Treatment Duration | Change in Fasting Blood Glucose | Reference |
| Streptozotocin-induced diabetic rats | 120 mg/kg | 8 weeks | Significantly reduced | [8][9] |
| High-fat diet/streptozotocin-induced T2DM rats | 120 mg/kg | 8 weeks | Significantly reduced | [8][9] |
Table 2: Effects of HSYA on Body Weight and Adiposity in Rodent Models of Obesity
| Animal Model | HSYA Dose | Treatment Duration | Change in Body Weight | Change in Fat Mass | Reference |
| High-fat diet-induced obese mice | Not specified | Not specified | Significantly lower than high-fat diet group | Reduced fat accumulation | [5] |
| ApoE-/- mice | Not specified | Not specified | Reduced | Reduced body fat percentage | [11] |
Table 3: Effects of HSYA on Lipid Profile in Rodent Models
| Animal Model | HSYA Dose | Treatment Duration | Change in Triglycerides | Change in Total Cholesterol | Reference |
| High-fat diet/streptozotocin-induced T2DM rats | 120 mg/kg | 8 weeks | Reduced | Reduced | [9] |
| ApoE-/- mice | Not specified | Not specified | Reduced | Reduced | [11] |
| High-fat diet-induced NAFLD mice | Not specified | Not specified | Reduced serum levels | Reduced serum levels | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by HSYA and a typical experimental workflow for investigating its effects in a diabetic animal model.
Caption: Key signaling pathways modulated by HSYA in metabolic diseases.
Caption: General experimental workflow for studying HSYA in a T2DM rodent model.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in HSYA research. These are generalized protocols and may require optimization for specific experimental conditions.
Induction of Type 2 Diabetes Mellitus in Rodents
A common method to induce a T2DM-like state in rodents involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[8][9]
-
High-Fat Diet: Male Sprague-Dawley or Wistar rats are typically fed a HFD (e.g., 60% of calories from fat) for a period of 4 to 8 weeks to induce insulin resistance.[9]
-
Streptozotocin Injection: Following the HFD period, a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg body weight), dissolved in citrate (B86180) buffer, is administered to induce partial pancreatic β-cell damage.[9]
-
Confirmation of Diabetes: Diabetes is typically confirmed by measuring fasting blood glucose levels a few days after STZ injection. Animals with fasting blood glucose levels above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic and included in the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess glucose tolerance.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) before the test.
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Western Blot Analysis for PI3K/Akt Signaling
Western blotting is used to determine the protein expression levels of key components of the PI3K/Akt pathway.
-
Protein Extraction: Tissues (e.g., liver, adipose) or cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Pancreatic β-Cell Apoptosis
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8]
-
Tissue Preparation: Pancreatic tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the cells.
-
TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated label is detected using either a fluorescently labeled antibody or a chromogenic substrate.
-
Counterstaining: The sections are counterstained (e.g., with DAPI or hematoxylin) to visualize the cell nuclei.
-
Microscopy and Analysis: The sections are examined under a microscope, and the percentage of TUNEL-positive (apoptotic) cells is determined.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is used to visualize neutral lipids in cells and tissues.
-
Cell/Tissue Preparation: Adipocytes or liver tissue sections are fixed with a suitable fixative (e.g., 10% formalin).
-
Staining: The fixed samples are incubated with a working solution of Oil Red O.
-
Washing: Excess stain is removed by washing with water.
-
Counterstaining: The samples can be counterstained with hematoxylin (B73222) to visualize the nuclei.
-
Microscopy: The stained samples are observed under a microscope, where lipid droplets appear as red-orange structures.
-
Quantification: For a quantitative assessment, the stained lipid can be extracted with isopropanol, and the absorbance of the extract is measured.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a widely used method for quantifying the levels of inflammatory cytokines such as TNF-α and IL-6 in serum or cell culture supernatants.
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stop Solution: The reaction is stopped by adding an acid solution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This compound has emerged as a promising natural compound for the management of metabolic diseases. Its ability to target multiple pathological pathways, including inflammation, oxidative stress, and dysregulated glucose and lipid metabolism, underscores its therapeutic potential. The quantitative data from preclinical studies consistently demonstrate its efficacy in improving key metabolic parameters.
For researchers, scientists, and drug development professionals, HSYA represents a valuable lead compound. Future research should focus on elucidating its precise molecular targets, conducting long-term safety and efficacy studies, and exploring optimal drug delivery systems to enhance its bioavailability. Clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for patients with metabolic disorders. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted pharmacological actions of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. testmenu.com [testmenu.com]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Botanical Resources and Extraction of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a principal bioactive quinochalcone C-glycoside derived from the flowers of Carthamus tinctorius L., has garnered significant attention for its wide-ranging pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the botanical resources of HSYA, detailing its primary plant source, geographical distribution, and factors influencing its concentration. Furthermore, this guide presents a thorough examination of various extraction and purification methodologies, offering detailed experimental protocols for each. Quantitative data on extraction yields and HSYA content are summarized in structured tables for comparative analysis. Finally, key biological and experimental pathways are visualized through diagrams to facilitate a deeper understanding of HSYA's biosynthesis, extraction workflow, and mechanism of action.
Botanical Resources of this compound
Primary Plant Source and Distribution
This compound is predominantly extracted from the dried flower petals of safflower, Carthamus tinctorius L., a member of the Asteraceae (Compositae) family.[1][2] While its exact origin is believed to be in Western Asia, safflower is now cultivated worldwide in arid and semi-arid regions.[3] Major safflower-producing countries include India, the USA, Mexico, Ethiopia, Argentina, and Australia.[4] In China, a significant producer of safflower for medicinal purposes, the Xinjiang province is the largest cultivation area, with other notable regions including Henan, Zhejiang, and Sichuan.[1]
Factors Influencing this compound Content
The concentration of HSYA in safflower flowers is influenced by several factors, including:
-
Geographical Origin: Studies have shown that HSYA content can vary significantly based on the cultivation region. For instance, African cultivars have been reported to have higher HSYA content compared to those from Asia and Europe.[1][2]
-
Genotype and Color: The genetic makeup of the safflower variety plays a crucial role in HSYA production. Flower color is a strong indicator of HSYA content, with darker colored flowers generally containing higher concentrations. The order is typically red > orange > yellow > white.[1][2] Red-flowered varieties from Hebei, China, have been found to be particularly rich in HSYA.[1][2]
-
Harvest Time: The developmental stage of the flower at the time of harvest significantly impacts the HSYA yield. The optimal time for picking safflower to obtain a high HSYA content is the morning of the third or fourth day after flowering.[1][2][5]
Extraction and Purification Methodologies
The extraction of HSYA from safflower petals is a critical step in its isolation for research and pharmaceutical applications. Various methods have been developed, each with its own advantages and limitations in terms of yield, efficiency, and environmental impact.
Traditional Extraction Methods
Water Immersion: This is the most conventional method for HSYA extraction, leveraging its high solubility in water.[1][2] However, this method is often characterized by low yields and the potential for HSYA degradation at high temperatures.[1][2][4]
Modern Extraction Techniques
To enhance extraction efficiency and yield, several modern techniques have been employed:
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of HSYA into the solvent.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
Purification Techniques
Following extraction, the crude extract containing HSYA requires further purification to remove impurities. Common purification methods include:
-
Macroporous Resin Chromatography: This technique is widely used for the enrichment and purification of HSYA from crude extracts.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high-purity HSYA, preparative HPLC is often the final purification step.
Quantitative Data Summary
The following tables summarize the quantitative data related to HSYA content in various safflower cultivars and the yields of different extraction methods.
Table 1: this compound (HSYA) Content in Different Safflower Cultivars
| Safflower Cultivar/Origin | Flower Color | HSYA Content (mg/g) | Reference |
| Hebei, China | Red | 26.943 | [1][2] |
| Wei, China | White | 0.472 | [1][2] |
| African Cultivars | - | Higher than Asian & European | [1][2] |
| Chinese Cultivars | - | Higher than Turkey, India, Kenya | [1][2] |
Table 2: Comparison of Different Extraction Methods for this compound (HSYA)
| Extraction Method | Yield (%) | Reference |
| Water Immersion | 0.023 - 0.066 | [1][2][4] |
| Smashing Tissue Extraction | 1.359 | [2] |
| Alcohol Extraction | ~1.7 | [4] |
| Microwave-Assisted Extraction | 6.96 | [1][2][4] |
| Ultrasonic-Assisted Extraction | 12.25 | [1][2] |
| Soxhlet Extraction | 13.09 | [1][2] |
| DMSO Extraction | 14.56 | [1][2] |
| Matrix Solid-Phase Dispersion | 14.89 | [1][2] |
Detailed Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized parameters from response surface methodology studies.[6][7]
-
Sample Preparation: Grind dried safflower petals into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent as per the optimized conditions (e.g., 51.52% methanol (B129727) in water).
-
Extraction Parameters:
-
Procedure: a. Mix the safflower powder with the solvent in a flask. b. Place the flask in an ultrasonic bath with the temperature control set to 66°C. c. Apply ultrasonic waves at 150 W for 36 minutes. d. After extraction, filter the mixture to separate the extract from the plant residue. e. Concentrate the extract under reduced pressure to obtain the crude HSYA extract.
Microwave-Assisted Extraction (MAE) of HSYA
This protocol is based on reported effective MAE conditions.[1][2][4]
-
Sample Preparation: Use powdered dried safflower petals.
-
Extraction Parameters:
-
Procedure: a. Place the safflower powder and solvent in a microwave-safe extraction vessel. b. Set the microwave extractor to maintain a temperature of 70°C. c. Run the extraction for a total of 20 minutes, potentially in cycles to prevent overheating. d. After extraction, cool the vessel and filter the contents. e. The filtrate is the crude HSYA extract.
Macroporous Resin Purification of HSYA
This protocol outlines a general procedure for purifying HSYA from a crude aqueous extract.[8][9]
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HPD-300). Pre-treat the resin according to the manufacturer's instructions.
-
Adsorption Parameters:
-
Desorption Parameters:
-
Eluent: 74% ethanol (B145695).[8]
-
Desorption Flow Rate: 1.6 mL/min.[8]
-
Elution Volume: 4.4 Bed Volumes (BV).[8]
-
-
Procedure: a. Pack a chromatography column with the pre-treated macroporous resin. b. Load the pH-adjusted crude extract onto the column at the specified flow rate. c. Wash the column with deionized water to remove unbound impurities. d. Elute the adsorbed HSYA from the resin using the ethanol eluent at the specified flow rate. e. Collect the eluate containing the purified HSYA. f. Concentrate the eluate to obtain the enriched HSYA product.
Preparative HPLC Purification of HSYA
This protocol provides an example of a preparative HPLC method for the final purification of HSYA.[10][11]
-
Sample Preparation: Dissolve the enriched HSYA extract in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.5% acetic acid.[10]
-
Detection Wavelength: 403 nm.[12]
-
-
Procedure: a. Equilibrate the preparative HPLC system with the initial mobile phase conditions. b. Inject the dissolved sample onto the column. c. Run the gradient elution program to separate the components. d. Collect the fraction corresponding to the HSYA peak based on the retention time of a standard. e. Pool the collected fractions and remove the solvent under vacuum to obtain high-purity HSYA.
Visualizations: Diagrams of Key Pathways
Caption: Proposed Biosynthesis Pathway of this compound.
Caption: General Workflow for HSYA Extraction and Purification.
Caption: HSYA's Modulation of the PI3K/Akt Signaling Pathway.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates lipopolysaccharide-induced acute lung injury in mice via modulating toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology | MDPI [mdpi.com]
- 8. Response surface optimization of the water immersion extraction and macroporous resin purification processes of anhydrosafflor yellow B from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of the Effects of this compound and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Hydroxysafflor yellow A in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Hydroxysafflor yellow A (HSYA) in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[1]
Introduction
This compound (HSYA) is a primary active water-soluble quinochalcone C-glycoside pigment extracted from the florets of Carthamus tinctorius L.[2][3] It possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects.[3] Accurate quantification of HSYA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This HPLC-MS/MS method provides a robust and reliable approach for determining HSYA concentrations in plasma.
Quantitative Data Summary
The following tables summarize the key quantitative validation parameters for the HPLC-MS/MS method for HSYA in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| HSYA | 1 - 1000[1][4] | ≥ 0.999[1][4] | 1[1] |
| HSYA | 2 - 6125[5] | > 0.999[6] | 2[5] |
| HSYA | 12.5 - (not specified) | 0.9992[2] | 12.5[2] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| HSYA | Quality Control Samples | < 10%[1] | < 10%[1] | Within ±10%[1] |
| HSYA | Quality Control Samples | < 12.5%[6] | < 12.5%[6] | (not specified) |
| HSYA | Quality Control Samples | 1.7 - 6.4%[2] | 1.7 - 6.4%[2] | Within ±5.7%[2] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Average Extraction Recovery (%) | Matrix Effect |
| HSYA | Solid-Phase Extraction | 81.7[1] | Not specified |
| HSYA | Protein Precipitation | 64.1 - 103.7[6] | Not specified |
| HSYA | Liquid-Liquid Extraction | Not specified | Not specified |
Experimental Protocols
This section details the materials and procedures for the quantification of HSYA in plasma.
Materials and Reagents
-
This compound (HSYA) reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
96-well plates and autosampler vials
Instrumentation
-
HPLC system with a binary pump, degasser, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]
Sample Preparation
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 100 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute HSYA and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC Conditions
-
Column: C18 analytical column (e.g., Shim-pack VP-ODS C18, 150 mm x 4.6 mm, 5 µm[1] or Acquity UPLC BEH C18[5])
-
Mobile Phase A: 5 mM Ammonium Acetate in water[1] or 0.1% Formic Acid in water[5]
-
Mobile Phase B: Methanol[1] or Acetonitrile
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[7] or Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 350°C
Visualizations
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active water-soluble component extracted from the safflower plant (Carthamus tinctorius L.).[1][2] It has garnered significant interest in the field of neuropharmacology due to its potent neuroprotective properties demonstrated in various in vitro and in vivo models of neuronal injury.[3][4][5] HSYA has been shown to mitigate neuronal damage through a variety of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][6] These application notes provide detailed protocols for conducting in vitro neuroprotection assays using HSYA, along with a summary of quantitative data from published studies and diagrams of the key signaling pathways involved.
Key Neuroprotective Mechanisms of HSYA
HSYA exerts its neuroprotective effects by modulating multiple cellular signaling pathways implicated in neuronal survival and death. Key mechanisms include:
-
Activation of Autophagy: HSYA can promote neuronal survival by activating autophagy through the HIF-1α/BNIP3 signaling pathway, which helps clear damaged cellular components.[1]
-
Anti-inflammatory Effects: HSYA has been shown to suppress neuroinflammation by inhibiting pathways such as the NF-κB and IL-17RA/ACT1/NF-κB signaling cascades.[6][7][8]
-
Antioxidant Activity: The compound can attenuate oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes.[5][9]
-
Anti-apoptotic Effects: HSYA can inhibit neuronal apoptosis by regulating the expression of Bcl-2 family proteins and reducing the activity of caspases.[4][10][11]
-
Modulation of NMDARs: HSYA can protect against excitotoxicity by inhibiting N-methyl-d-aspartate receptors (NMDARs).[4][12]
-
Regulation of SIRT1 Pathway: HSYA has been found to activate the SIRT1 signaling pathway, which is involved in cellular stress resistance and longevity.[10]
Experimental Protocols
This section details the protocols for two common in vitro neuroprotection assays utilizing HSYA: the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model and the Glutamate-Induced Excitotoxicity model.
Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This model simulates the conditions of ischemic stroke in vitro.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are a suitable cell line.[2]
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10 U/mL penicillin, and 10 U/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
2. OGD/R Procedure:
-
Seed the SH-SY5Y cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
-
Once the cells reach the desired confluency, replace the normal culture medium with glucose-free DMEM.
-
Place the cells in an anaerobic incubator (e.g., 0.1% O2, 5% CO2, 94% N2) at 37°C for a period of 6 hours to induce oxygen-glucose deprivation.[2]
-
Following the OGD period, terminate the deprivation by replacing the glucose-free medium with normal, glucose-containing DMEM.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a reperfusion period of 12 hours.[2]
3. HSYA Treatment:
-
Prepare stock solutions of HSYA in a suitable solvent (e.g., sterile water or PBS).
-
HSYA can be administered simultaneously with the onset of reperfusion.[2] A typical effective concentration is 25 µmol/L.[2]
-
Include appropriate control groups: a normoxia control group, an OGD/R control group (without HSYA), and experimental groups with different concentrations of HSYA.
4. Assessment of Neuroprotection:
-
Cell Viability Assay: Use assays such as the Cell Counting Kit-8 (CCK-8) to quantify cell viability.[10][13]
-
Apoptosis Assays: Apoptosis can be measured using TUNEL staining or flow cytometry with Annexin V/PI staining.[1]
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., HIF-1α, BNIP3, cleaved caspase-3, Bcl-2, Bax) to elucidate the mechanism of action.[1][10]
-
Measurement of Oxidative Stress: Assess the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) to determine the antioxidant effects.[9]
Protocol 2: Glutamate-Induced Excitotoxicity Assay
This model is used to study neuronal injury caused by excessive activation of glutamate (B1630785) receptors.
1. Primary Neuronal Culture:
-
Primary cortical or hippocampal neurons are commonly used for this assay.[3][4]
-
Culture the primary neurons in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
2. Glutamate Treatment:
-
After allowing the primary neurons to mature in culture (typically 7-10 days), expose them to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 30 minutes).[4]
3. HSYA Application:
-
HSYA can be pre-incubated with the neurons for a period before glutamate exposure or co-administered with glutamate.
-
Test a range of HSYA concentrations to determine the dose-dependent neuroprotective effects.
4. Evaluation of Neuroprotective Efficacy:
-
Cell Viability: Assess neuronal viability using methods like the MTT assay or by counting surviving neurons after staining with markers like trypan blue.
-
Apoptosis Detection: Quantify apoptotic cell death using Hoechst 33342 staining or by measuring caspase activity.[10]
-
Calcium Imaging: Measure intracellular calcium concentrations to assess the effect of HSYA on glutamate-induced calcium influx.[12]
-
Western Blotting: Examine the expression of proteins involved in excitotoxicity and apoptosis, such as NMDA receptor subunits (e.g., NR2B) and Bcl-2 family proteins.[4]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on the neuroprotective effects of HSYA.
| Table 1: Effect of HSYA on Cell Viability and Apoptosis in OGD/R Models | |||
| Cell Type | HSYA Concentration | Change in Cell Viability | Change in Apoptosis |
| SH-SY5Y | 25 µmol/L | Increased | Decreased[1] |
| Primary Hippocampal Neurons | 40, 60, 80 µM | Increased in a dose-dependent manner[10][13] | Reduced[10] |
| PC12 | Not specified | Increased | Not specified |
| Table 2: Effect of HSYA on Key Signaling Molecules | |||
| Signaling Pathway | Key Molecule | Effect of HSYA | Reference |
| HIF-1α/BNIP3 | HIF-1α, BNIP3 | Upregulation | [1] |
| Apoptosis | Cleaved Caspase-3 | Downregulation | [1] |
| Apoptosis | Bax/Bcl-2 ratio | Decreased | [4][10] |
| SIRT1 Pathway | SIRT1, FOXO1, PGC1α | Upregulation | [10] |
| NF-κB Pathway | p65 translocation | Inhibition | [7] |
| JAK2/STAT3 | p-JAK2, p-STAT3 | Inhibition | [14] |
| NMDAR | NR2B subunit | Downregulation | [4] |
| IL-17A/IL-17RA | IL-17A production | Reduced | [6][8] |
Visualizations
The following diagrams illustrate the key signaling pathways involved in HSYA's neuroprotective action and a general experimental workflow.
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of this compound against excitotoxic neuronal death partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Cancer Effects of Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) compound extracted from the safflower (Carthamus tinctorius L.), has garnered significant attention for its diverse pharmacological activities. Beyond its traditional use in cardiovascular and cerebrovascular diseases, emerging evidence strongly suggests its potential as a potent anti-cancer agent. HSYA has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[1] This document provides detailed protocols and application notes for researchers investigating the anti-cancer properties of HSYA in a cell culture setting.
Data Presentation: Anti-Proliferative Activity of HSYA
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for HSYA in various human cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.
| Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| BGC-823 | Gastric Carcinoma | 48 | ~100 |
| HCT116 | Colorectal Carcinoma | Not Specified | 25, 50, 100 (effective concentrations) |
| HepG2 | Hepatocellular Carcinoma | 24, 48, 72 | Dose-dependent inhibition observed |
| A549 | Non-small cell lung cancer | Not Specified | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended that researchers determine the IC50 for their specific cell line and conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of HSYA's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of HSYA on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
HSYA stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
HSYA Treatment: Prepare serial dilutions of HSYA in complete culture medium. Remove the old medium from the wells and add 100 µL of the HSYA-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for HSYA).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of HSYA.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying HSYA-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
HSYA
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of HSYA for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of HSYA on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
HSYA
-
6-well plates
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of HSYA for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of HSYA on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Cancer cell line of interest
-
HSYA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with HSYA for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the experimental processes and the molecular mechanisms of HSYA, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: Validating the Antioxidant Activity of Hydroxysafflor Yellow A (HSYA) using the DCFH-DA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. This makes the evaluation of antioxidant compounds like HSYA a critical area of research.
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used and reliable method for the sensitive detection of intracellular ROS. This application note provides a comprehensive overview and detailed protocols for utilizing the DCFH-DA assay to validate and quantify the antioxidant properties of HSYA in a cellular context.
Principle of the DCFH-DA Assay
The DCFH-DA assay is based on the cell-permeable molecule, 2',7'-dichlorodihydrofluorescein diacetate. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. The antioxidant capacity of a compound like HSYA can be determined by its ability to reduce the fluorescence signal in cells challenged with an oxidative stressor.
Data Presentation: Antioxidant Effects of HSYA
The antioxidant activity of HSYA has been demonstrated through its ability to modulate key markers of oxidative stress. The following table summarizes the dose-dependent effects of HSYA on malondialdehyde (MDA) levels, a marker of lipid peroxidation, and superoxide (B77818) dismutase (SOD) activity, a crucial antioxidant enzyme, in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) induced oxidative stress.[1]
| Treatment Group | HSYA Concentration (µM) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | 0 | 0.67 ± 0.08 | 125.4 ± 10.2 |
| OGD/R | 0 | 3.18 ± 0.25 | 58.6 ± 5.7 |
| OGD/R + HSYA | 1 | 2.54 ± 0.19 | 75.3 ± 6.1 |
| OGD/R + HSYA | 10 | 1.89 ± 0.15 | 98.7 ± 8.3 |
| OGD/R + HSYA | 100 | 1.12 ± 0.11 | 115.2 ± 9.5 |
Data are presented as mean ± standard deviation.[1]
Experimental Protocols
This section provides a detailed protocol for assessing the antioxidant activity of HSYA using the DCFH-DA assay in a neuronal cell line (e.g., PC12 or SH-SY5Y) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
This compound (HSYA)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Culture and Seeding:
-
Culture neuronal cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
HSYA Pre-treatment:
-
Prepare stock solutions of HSYA in a suitable solvent (e.g., sterile water or DMSO) and dilute to final working concentrations (e.g., 1, 10, 50, 100 µM) in serum-free cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the HSYA working solutions to the respective wells and incubate for 1 to 4 hours at 37°C. Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium (a final concentration of 100-200 µM is often effective, but should be optimized for the specific cell line).
-
After the HSYA pre-treatment, remove the medium and add 100 µL of the H₂O₂ working solution to all wells except for the untreated control group.
-
Incubate the plate for 1 to 2 hours at 37°C.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect the solution from light.
-
Remove the H₂O₂-containing medium and wash the cells twice with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis:
The antioxidant effect of HSYA is determined by the reduction in DCF fluorescence. The results can be expressed as the percentage of ROS inhibition compared to the H₂O₂-treated control group.
Mandatory Visualizations
Caption: Experimental workflow for the DCFH-DA assay to evaluate HSYA's antioxidant activity.
Caption: HSYA activates the Nrf2/HO-1 pathway to mitigate oxidative stress.
References
- 1. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hydroxysafflor Yellow A (HSYA) in Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble bioactive component extracted from the flowers of the safflower plant, Carthamus tinctorius L.[1][2]. It is widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases[3]. A growing body of preclinical evidence demonstrates that HSYA exerts significant neuroprotective effects against cerebral ischemia-reperfusion injury. Its therapeutic potential is attributed to a variety of mechanisms, including anti-oxidative, anti-inflammatory, and anti-apoptotic activities, as well as the ability to reduce cerebral edema and improve cognitive function[2][3][4].
These application notes provide a comprehensive guide to the experimental design of in vivo studies investigating HSYA's efficacy in animal models of cerebral ischemia, with a focus on detailed protocols, data presentation, and visualization of key biological pathways.
Experimental Design and Considerations
A robust experimental design is critical for obtaining reproducible and reliable data. The most common animal model for inducing focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model in rodents[1][2].
1. Animal Model Selection:
-
Species and Strain: Sprague-Dawley (SD) and Wistar-Kyoto (WKY) rats are frequently used for MCAO models[1][5]. The choice of strain can influence the consistency and severity of the ischemic injury[6].
-
Weight and Age: Male rats weighing between 250-300g are commonly selected[1].
2. Group Allocation: Rats should be randomly allocated into the following minimum groups:
-
Sham Group: Undergoes the same surgical procedure without the MCAO filament insertion. This group serves as the surgical control.
-
MCAO Model Group (Vehicle Control): Receives the MCAO procedure and is treated with the vehicle (e.g., saline) used to dissolve HSYA.
-
HSYA Treatment Group(s): Receives the MCAO procedure and is treated with HSYA at various doses. Including multiple dose levels (e.g., low, medium, high) is recommended to establish a dose-response relationship[1][7][8].
-
Positive Control Group (Optional): A group treated with a known neuroprotective agent, such as Nimodipine, can be included for comparison[5][9][10].
3. HSYA Dosage and Administration:
-
Dosage: Effective doses in rats have been reported to range from 2 mg/kg to 16 mg/kg[1][7][11]. Dose-dependent effects are commonly observed[8][10].
-
Route of Administration: Intravenous injection (e.g., tail vein, sublingual vein) is a common route[5][7][10][11]. Administration via the common carotid artery has also been reported[1][3].
-
Timing of Treatment: HSYA is often administered shortly after the onset of ischemia (e.g., 30 minutes) or immediately after reperfusion to mimic a clinically relevant therapeutic window[5][10].
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo HSYA study.
Caption: General experimental workflow for HSYA in vivo studies.
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is based on the widely used intraluminal filament method[1][12][13].
Materials:
-
Anesthesia (e.g., 10% chloral (B1216628) hydrate, 400 mg/kg, or isoflurane)[1].
-
4-0 monofilament nylon suture with a silicone-coated tip.
-
Surgical tools (scissors, forceps, vessel clips).
-
Heating pad to maintain body temperature.
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37±0.5°C throughout the surgery.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures[14].
-
Place a temporary microvascular clip on the ICA to prevent blood flow.
-
Make a small incision in the CCA between the ligation and the carotid bifurcation.
-
Insert the silicone-coated 4-0 monofilament suture through the incision into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin (typically 18-20 mm from the bifurcation)[14][15].
-
For a reperfusion model (ischemia/reperfusion or I/R), withdraw the filament after a defined period (e.g., 90-120 minutes)[15]. For permanent MCAO, the filament is left in place[5].
-
Remove the temporary clip from the ICA (in permanent MCAO) and tightly ligate the CCA around the filament to prevent bleeding.
-
Close the surgical incision and allow the animal to recover from anesthesia. Provide post-operative care, including soft food and hydration[15].
Protocol 2: Assessment of Neuroprotective Effects
A. Neurological Deficit Scoring: This is typically performed 24 hours after MCAO to assess functional outcomes[1][5][10]. A common 5-point scale is used:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
B. Infarct Volume Measurement (TTC Staining): This method is used to quantify the extent of ischemic damage 24 hours post-MCAO[11][14].
-
Euthanize the rat and quickly remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Cut the brain into 2 mm thick coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white[14].
-
Capture images of the stained slices and use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice.
-
The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness (2 mm). To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume[11].
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on HSYA for cerebral ischemia.
Table 1: HSYA Dosage and Effect on Neurological Score and Infarct Size
| Animal Model | HSYA Dose (mg/kg) | Administration Route & Time | Neurological Score Improvement | Infarct Volume/Area Reduction | Reference |
| WKY Rats (pMCAO) | 3.0, 6.0 | Sublingual vein, 30 min post-ischemia | Significant improvement | Significant reduction | [5][9] |
| SD Rats (MCAO/R) | 2, 4, 8 | Tail vein, post-reperfusion | Significant improvement | Dose-dependent reduction | [7] |
| SD Rats (MCAO/R) | 4, 8, 16 | Common carotid artery | Improved cognitive function | Significant reduction at 8 & 16 mg/kg | [1][3] |
| Rats (MCAO) | 3.0, 6.0 | Sublingual vein, 30 min post-ischemia | Dose-dependent improvement | Dose-dependent reduction | [10] |
| Rats (CIRI) | 4.0 | Tail vein, 30 min post-ischemia | Not specified | Significant reduction (46.3% to 38.2%) | [11] |
pMCAO: permanent Middle Cerebral Artery Occlusion; MCAO/R: MCAO/Reperfusion; CIRI: Cerebral Ischemia-Reperfusion Injury.
Table 2: HSYA Effects on Biochemical and Inflammatory Markers
| Marker | Model | HSYA Dose (mg/kg) | Effect | Reference |
| IL-1β | CIRI Rats | 2, 4 | Significantly decreased | [11] |
| IL-6 | CIRI Rats | 2, 4 | Significantly decreased | [11] |
| Oxidative Stress | MCAO/R Rats | 2, 4, 8 | Decreased | [7] |
| Apoptosis (TUNEL) | MCAO/R Rats | 2, 4, 8 | Suppressed | [7] |
| p-JAK2 / p-STAT3 | MCAO Rats | 4, 8, 16 | Significantly inhibited | [8] |
| SOCS3 | MCAO Rats | 4, 8, 16 | Promoted expression | [8] |
Signaling Pathways Modulated by HSYA
HSYA exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
SIRT1 Signaling Pathway
HSYA has been shown to protect against cerebral ischemia/reperfusion injury by activating the Silent Information Regulator 1 (SIRT1) pathway. Activation of SIRT1 helps to attenuate oxidative stress and reduce neuronal apoptosis[4][7].
References
- 1. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effects of this compound on focal cerebral ischemic injury in rats and its primary mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]
Application Notes and Protocols for Enhancing the Oral Bioavailability of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), is a water-soluble quinochalcone C-glycoside with significant therapeutic potential, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] Despite its pharmacological benefits, the clinical application of HSYA in oral formulations is hindered by its low oral bioavailability, which is reported to be only 1.2%.[1][4][5] This poor bioavailability is attributed to its high water solubility and low intestinal membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2][4][5]
These application notes provide a comprehensive overview of various techniques developed to enhance the oral bioavailability of HSYA. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Challenges to Oral Bioavailability of HSYA
The primary obstacles to the effective oral delivery of HSYA include:
-
Low Permeability: Due to its hydrophilic nature and numerous hydroxyl groups, HSYA has difficulty crossing the lipophilic intestinal epithelial cell membranes.[2][3][6]
-
P-glycoprotein (P-gp) Efflux: Evidence suggests that HSYA may be a substrate for P-gp, an efflux transporter that actively pumps the drug out of intestinal cells, further reducing its absorption.[7]
-
First-Pass Metabolism: HSYA undergoes significant metabolism in the gastrointestinal tract and liver, leading to a high first-pass effect that reduces the amount of unchanged drug reaching systemic circulation.[1]
-
Chemical Instability: HSYA is susceptible to degradation under conditions of light, high temperature, and alkalinity.[4][5]
Strategies to Enhance Oral Bioavailability
Several innovative formulation strategies have been explored to overcome the challenges associated with HSYA's oral delivery. These include nanoformulations, co-administration with absorption enhancers, and the formation of complexes.
Nanoformulations
Encapsulating HSYA into nanocarriers can protect it from degradation, increase its residence time in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that can encapsulate hydrophilic drugs like HSYA within a w/o/w structure.[3][6] This formulation has been shown to significantly increase the oral absorption of HSYA.[3][4][6]
-
Self-Double-Emulsifying Drug Delivery System (SDEDDS): SDEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal tract. This system can enhance the oral absorption of hydrophilic drugs like HSYA.[7][8][9][10]
-
Hydrophobic Nanoparticles: These nanoparticles can be formulated to encapsulate HSYA, thereby improving its lipophilicity and facilitating its absorption.[11]
Co-administration with Absorption Enhancers
Absorption enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Sodium Caprate: A medium-chain fatty acid, sodium caprate, has been shown to be an effective absorption enhancer for HSYA.[2]
-
Natural Deep Eutectic Solvents (NADES): A natural deep eutectic solvent composed of glucose and choline (B1196258) chloride (90% GCH) has been demonstrated to significantly enhance the oral bioavailability of HSYA by reducing mucus viscosity and increasing intestinal absorption.[1][12]
Chitosan (B1678972) Complexation
Chitosan, a biocompatible and biodegradable polysaccharide, can form a complex with HSYA through electrostatic interactions. This complex, when combined with an absorption enhancer like sodium caprate, has shown a remarkable improvement in the oral bioavailability of HSYA.[2][4][13][14]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters from various studies, demonstrating the effectiveness of different bioavailability enhancement techniques for HSYA.
Table 1: Pharmacokinetic Parameters of HSYA with Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| HSYA in Water | 25 | - | - | 100 | [2] |
| HSYA/Sodium Caprate | 25 | - | - | 284.2 | [2] |
| HSYA Granules (HSYA-CS complex + Sodium Caprate) | 25 | - | - | 476 | [2] |
| HSYA Aqueous Solution | - | 0.08 | - | 100 | [4] |
| HSYA-Phospholipid Complex in WL1349 Oil | - | 2.79 | - | ~3700 | [4] |
| HSYA Water Solution | - | - | - | 100 | [6] |
| HSYA Solid Lipid Nanoparticles (SLNs) | - | - | - | 397 | [6] |
| HSYA Solution | - | - | - | 100 | [7] |
| HSYA-SDEDDS | - | - | - | 217 | [7] |
| HSYA in Water | - | - | - | 100 | [1] |
| HSYA in 90% GCH | - | - | - | 326.08 | [1] |
Table 2: In Situ Single-Pass Intestinal Perfusion Parameters of HSYA in Rats
| Perfusion Solution | Intestinal Segment | Absorption Rate Constant (Ka) | Effective Permeability (Peff) | Fraction Absorbed (Fabs) | Reference |
| HSYA in H₂O | Jejunum | - | - | - | [1] |
| HSYA in 90% GCH | Jejunum | Increased by 2.95 times | Significantly Increased | Significantly Increased | [1] |
| HSYA in 90% GCH | Ileum | - | Significantly Increased | Significantly Increased | [1] |
Experimental Protocols
Preparation of HSYA-Chitosan (CS) Complex Granules
This protocol describes the preparation of HSYA granules using an HSYA-CS complex and sodium caprate as an absorption enhancer.[2]
Materials:
-
This compound (HSYA)
-
Chitosan (CS) of varying molecular weights
-
Sodium caprate (SC)
-
Deionized water
Procedure:
-
Optimization of HSYA-CS Complexation:
-
Investigate the effect of the mass ratio of HSYA to CS (e.g., 1:1, 1:2, 1:3) on the binding rate.
-
Evaluate the influence of HSYA concentration (e.g., 100, 200, 300, 400 mg/mL) on the binding rate.[2]
-
Assess the effect of reaction temperature (e.g., 30, 40, 50°C) on the binding rate.[2]
-
Determine the optimal reaction time (e.g., 2, 4, 6, 8 h).
-
-
Preparation of HSYA-CS Complex:
-
Based on the optimization results, dissolve HSYA and CS in deionized water at the optimal ratio, concentration, temperature, and for the optimal duration.
-
Lyophilize the resulting solution to obtain the HSYA-CS complex powder.
-
-
Preparation of HSYA Granules:
-
Mix the HSYA-CS complex with sodium caprate.
-
Prepare granules using a suitable granulation method.
-
-
Determination of HSYA Content in Granules:
-
Accurately weigh and crush the granules.
-
Dissolve a known amount of the fine powder in water and dilute to a specific volume.
-
Stir the solution at 37°C for 30 minutes.
-
Filter the solution and measure the absorbance of the filtrate at 403 nm using a UV spectrophotometer to determine the HSYA concentration.[2][4][5]
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of different HSYA formulations in rats.[1][2]
Animals:
-
Male Sprague-Dawley (SD) rats, fasted for 12 hours before the experiment with free access to water.
Procedure:
-
Dosing:
-
Divide the rats into groups.
-
Orally administer the different HSYA formulations (e.g., HSYA solution, HSYA-SDEDDS, HSYA granules suspension) at a specific dose (e.g., 25 mg/kg).[2]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120, 180 min).
-
Centrifuge the blood samples to obtain plasma.
-
-
Plasma Sample Preparation:
-
To precipitate proteins, mix the plasma with a precipitating agent (e.g., 6% perchloric acid).[8]
-
Vortex the mixture and centrifuge.
-
Collect the supernatant for analysis.
-
-
HSYA Quantification:
-
Analyze the HSYA concentration in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[1]
-
-
Pharmacokinetic Analysis:
In Situ Single-Pass Intestinal Perfusion in Rats
This protocol is used to investigate the absorption characteristics of HSYA in different segments of the small intestine.[1]
Animals:
-
Male Sprague-Dawley (SD) rats, fasted for 12 hours with free access to water.
Procedure:
-
Surgical Procedure:
-
Anesthetize the rats.
-
Expose the small intestine through a midline abdominal incision.
-
Isolate the desired intestinal segment (duodenum, jejunum, or ileum).
-
Insert cannulas at both ends of the segment and ligate.
-
-
Perfusion:
-
Perfuse the intestinal segment with Krebs-Ringer (K-R) buffer to clean it.
-
Then, perfuse the segment with the HSYA solution (in water or 90% GCH) at a constant flow rate.
-
-
Sample Collection:
-
Collect the perfusate at regular intervals.
-
-
Data Analysis:
-
Measure the concentration of HSYA in the collected perfusate.
-
Calculate the absorption rate constant (Ka), effective permeability coefficient (Peff), and the fraction absorbed (Fabs).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms for enhancing HSYA oral bioavailability.
Caption: Workflow for in vivo pharmacokinetic studies.
Caption: Workflow for in situ intestinal perfusion studies.
Conclusion
The studies reviewed here demonstrate that various formulation strategies can significantly improve the oral bioavailability of HSYA. Nanoformulations, the use of absorption enhancers, and complexation with polymers like chitosan have all shown considerable promise. The choice of a specific technique will depend on the desired pharmacokinetic profile, manufacturing considerations, and regulatory requirements. The provided protocols offer a foundation for researchers to further explore and optimize oral delivery systems for HSYA, potentially unlocking its full therapeutic potential for a wider range of clinical applications.
References
- 1. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Hydroxysafflor Yellow A (HSYA) in the Investigation of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It is a key bioactive ingredient with a range of pharmacological effects, including neuroprotective, cardioprotective, and anti-inflammatory properties. Recent studies have increasingly focused on the role of HSYA in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical intracellular cascade that governs essential cellular processes such as cell survival, proliferation, growth, and apoptosis. Dysregulation of the PI3K/Akt pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders. These notes provide detailed applications and protocols for utilizing HSYA as a tool to study and modulate the PI3K/Akt signaling pathway.
Data Presentation
In Vitro Efficacy of HSYA: Effective Concentrations and IC50 Values
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of HSYA in various cell lines, demonstrating its dose-dependent effects on cell viability and other cellular processes.
| Cell Line | Cell Type | Effect | Effective Concentration/IC50 | Reference |
| HCT116 | Human Colorectal Carcinoma | Reduced cell viability | 25, 50, 100 µM | [1] |
| HaCaT | Human Keratinocytes | Increased cell viability after UVA exposure | 50, 100, 200 µM | [2] |
| HUVECs | Human Umbilical Vein Endothelial Cells | No cytotoxicity, increased viability | 10-400 µM (no cytotoxicity), >50 µM (increased viability) | [3] |
| BGC-823 | Human Gastric Carcinoma | Suppressed proliferation | Dose-dependent | [4] |
In Vivo Administration of HSYA: Dosage and Models
This table outlines the dosages of HSYA used in various animal models to study its effects on the PI3K/Akt pathway in different pathological conditions.
| Animal Model | Disease/Condition | HSYA Dosage | Administration Route | Reference |
| Sprague-Dawley Rats | Focal Cerebral Ischemia/Reperfusion | 4, 8, 16 mg/kg | Common carotid artery injection | [4][5] |
| Sprague–Dawley Rats | Spinal Cord Injury | 8 mg/kg (1 and 6 h post-injury), then 14 mg/kg daily for 7 days | Intraperitoneal injection | [1] |
| T2DM Rats | Type 2 Diabetes Mellitus and Diabetic Nephropathy | 60, 120 mg/kg | Oral | [2] |
| Male C57BL/6J Mice | Photothrombotic Stroke | 50 mg/kg daily for 3 days | Intraperitoneal injection | [6] |
Experimental Protocols
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol details the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt pathway in response to HSYA treatment.
a. Cell Culture and HSYA Treatment:
-
Culture cells of interest (e.g., HCT116, HUVECs) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of HSYA (e.g., 25, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
b. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following HSYA treatment.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of HSYA concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
This protocol is for identifying apoptotic cells by detecting DNA fragmentation.
-
Grow cells on coverslips in a 24-well plate and treat with HSYA as described for the Western blot protocol.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes on ice.
-
Wash the cells twice with PBS.
-
Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantify the percentage of TUNEL-positive cells.
In Vivo Animal Studies
a. Cerebral Ischemia/Reperfusion Model in Rats:
-
Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
HSYA Administration: Administer HSYA (e.g., 4, 8, or 16 mg/kg) via injection into the common carotid artery at the time of reperfusion.[4][5] A sham-operated group and a vehicle-treated MCAO group should be included.
-
Endpoint Analysis: At 24 or 48 hours post-reperfusion, assess neurological deficits, infarct volume (using TTC staining), and brain edema. Harvest brain tissue for Western blot analysis of PI3K/Akt pathway proteins and histological analysis.
b. Type 2 Diabetes Mellitus (T2DM) Model in Rats:
-
Animal Model: Induce T2DM in rats by feeding a high-fat diet for 4-8 weeks, followed by a low-dose injection of streptozotocin (B1681764) (STZ).
-
HSYA Administration: Administer HSYA orally (e.g., 60 or 120 mg/kg) daily for a specified period (e.g., 8 weeks).[2] Include normal control, diabetic model, and positive control (e.g., metformin) groups.
-
Endpoint Analysis: Monitor blood glucose levels, insulin (B600854) levels, and lipid profiles throughout the study. At the end of the treatment period, collect blood and tissues (liver, pancreas, kidney) for biochemical assays, histological examination (e.g., H&E staining of pancreatic islets), and Western blot analysis of the PI3K/Akt pathway.
Mandatory Visualizations
Caption: HSYA modulates the PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: General workflow for in vivo HSYA studies.
References
- 1. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Hydroxysafflor yellow A (HSYA) in in vitro experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for HSYA in in vitro experiments?
The optimal concentration of HSYA is highly dependent on the cell type, experimental model, and the specific biological effect being investigated. Based on published studies, a general starting range to consider is 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of HSYA?
HSYA is highly soluble in water.[1] To prepare a stock solution, dissolve HSYA powder in sterile, high-purity water or a suitable buffer such as phosphate-buffered saline (PBS). For cellular experiments, it is common to dissolve HSYA in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL or 100 mg/mL).[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Is HSYA stable in cell culture media?
The stability of HSYA can be influenced by factors such as pH, temperature, and light.[1][3] HSYA is more stable in neutral or slightly acidic conditions and is susceptible to degradation in alkaline environments (pH > 7).[3][4] It is recommended to prepare fresh dilutions of HSYA in your cell culture medium for each experiment from a frozen stock solution. Avoid prolonged exposure of HSYA-containing media to light and high temperatures.[1]
Q4: What are the known signaling pathways modulated by HSYA?
HSYA has been shown to modulate several key signaling pathways involved in cellular processes like survival, inflammation, and apoptosis. These include:
-
PI3K/Akt Pathway: HSYA has been observed to influence the phosphorylation of Akt, a critical kinase in cell survival and proliferation.[5]
-
HIF-1α/BNIP3 Pathway: In the context of neuroprotection, HSYA can activate this pathway to induce autophagy.
-
SIRT1 Pathway: HSYA has been shown to upregulate SIRT1 expression, which is involved in cellular stress resistance and anti-apoptosis.
-
TLR4/NF-κB Pathway: HSYA can inhibit the activation of this pathway, thereby reducing inflammatory responses.[6]
Troubleshooting Guide
Issue 1: High background or inconsistent results in cell-based assays.
-
Possible Cause: HSYA instability in the culture medium.
-
Troubleshooting Tip: Prepare fresh HSYA dilutions for each experiment. Minimize the time between adding HSYA to the medium and applying it to the cells. Protect HSYA-containing solutions from light.
-
Possible Cause: Interference of HSYA with the assay itself. For example, some compounds can interfere with the colorimetric readings in an MTT assay.[7]
-
Troubleshooting Tip: If using an MTT assay, consider performing a control experiment with HSYA in cell-free medium to check for direct reduction of the MTT reagent. If interference is observed, consider using an alternative viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay or a crystal violet staining assay.
Issue 2: Observed cytotoxicity at expected non-toxic concentrations.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve HSYA is too high.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (usually < 0.5% for DMSO). Prepare serial dilutions of your HSYA stock to achieve the desired final concentration with a minimal amount of solvent.
-
Possible Cause: The specific cell line being used is particularly sensitive to HSYA.
-
Troubleshooting Tip: Perform a cytotoxicity assay (e.g., LDH release assay) alongside your primary experiment to accurately determine the non-toxic concentration range for your cells.
Issue 3: A biphasic dose-response curve is observed (low concentrations are stimulatory, while high concentrations are inhibitory).
-
Possible Cause: This is a known phenomenon for some compounds, where they can have opposing effects at different concentration ranges. This biphasic effect has been observed with HSYA in some studies.[8]
-
Troubleshooting Tip: This may be a genuine biological effect. To confirm this, it is important to test a wide range of concentrations, including very low and very high doses, to fully characterize the dose-response relationship. Ensure that the observed effect is not an artifact of the assay by using multiple, mechanistically different assays to measure the same endpoint.
Data Presentation: Effective Concentrations of HSYA in In Vitro Models
| Cell Type | Experimental Model | HSYA Concentration | Observed Effect | Reference |
| SH-SY5Y (human neuroblastoma) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 25 µM | Neuroprotection, increased autophagy | [3] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 40, 60, 80 µM | Increased cell viability, reduced apoptosis | [4] |
| PC12 (rat pheochromocytoma) | Oxygen and Glucose Deprivation (OGD) | 1, 10, 100 µM | Protection against apoptosis | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide-Induced Oxidative Damage | 4, 8 µg/mL | Attenuation of cell damage, increased antioxidant activity | [10] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Chronic Renal Failure Serum Stimulation | 1, 5, 25 µM | Inhibition of cell viability and migration | [5] |
| HK-2 (human kidney) | Cyclosporin A-induced oxidative stress | 80 µmol·L⁻¹ | Increased cell viability, reduced oxidative stress | |
| 3T3-L1 (mouse preadipocytes) | Adipogenesis | 0.1 - 10 mg/L | Inhibition of proliferation and differentiation |
Experimental Protocols
1. General Protocol for In Vitro HSYA Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis). Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
HSYA Preparation: Prepare a fresh dilution of HSYA from a frozen stock solution in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the HSYA-containing medium. Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent used to dissolve HSYA) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Following incubation, perform the desired assay (e.g., MTT assay for cell viability, Western blot for protein expression, qPCR for gene expression).
2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This model is commonly used to simulate ischemia-reperfusion injury in vitro.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium (e.g., DMEM without glucose). Place the cells in a hypoxic chamber or a tri-gas incubator with low oxygen (e.g., 1% O₂) for a specified duration (e.g., 2-6 hours).
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing medium and return the cells to a normoxic incubator (standard cell culture conditions) for the desired reperfusion time (e.g., 12-24 hours).
-
HSYA Treatment: HSYA can be added at different time points depending on the experimental design: before OGD (pre-treatment), during OGD, or during reperfusion.
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies with HSYA.
Caption: Simplified PI3K/Akt signaling pathway modulated by HSYA.
Caption: HSYA-mediated neuroprotection via the HIF-1α/BNIP3 pathway.
Caption: HSYA upregulates SIRT1, promoting cell survival.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Get Android 15 | Android Developers [developer.android.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calenda - Virtualities [calenda.org]
- 10. scielo.br [scielo.br]
Preventing degradation of Hydroxysafflor yellow A in cell culture media
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of HSYA in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a water-soluble chalcone (B49325) compound and the main active ingredient extracted from the safflower plant (Carthamus tinctorius). It possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, HSYA is chemically unstable under typical cell culture conditions, which can lead to its degradation and potentially impact experimental results.[1]
Q2: What are the primary factors that cause HSYA to degrade in cell culture media?
A2: The main factors contributing to HSYA degradation are:
-
pH: HSYA is susceptible to degradation in neutral to alkaline solutions.[1][2][3] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which can promote HSYA degradation. The degradation of HSYA follows an inverted V-shaped curve with the highest instability observed at pH 9.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of HSYA. While it is relatively stable below 60°C, the standard cell culture incubation temperature of 37°C can contribute to its gradual degradation over time.[4]
-
Light: Exposure to light, particularly UV and even ambient laboratory light, can cause photodegradation of HSYA.[1][4]
Q3: How can I prepare and store HSYA stock solutions to maximize stability?
A3: To ensure the integrity of your HSYA, follow these stock solution preparation and storage guidelines:
Protocol for HSYA Stock Solution Preparation
-
Solvent: Dissolve HSYA powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[5]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM). This minimizes the volume of solvent added to your cell culture, reducing potential solvent-induced cytotoxicity.
-
Procedure:
-
Weigh the desired amount of HSYA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex gently until the HSYA is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.[6]
-
-
Storage:
Q4: What are the degradation products of HSYA and do they have biological activity?
A4: The primary degradation product of HSYA identified in aqueous solutions is p-coumaric acid.[2] Other degradation products can also form, particularly under alkaline conditions.[1][2] p-coumaric acid itself has known biological activities, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[2][8][9][10] This is a critical consideration, as the observed effects in your experiments could be a combination of HSYA and its degradation products, potentially confounding data interpretation.
Troubleshooting Guide
This guide addresses common issues encountered when working with HSYA in cell culture.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or poor experimental reproducibility | HSYA degradation leading to variable active compound concentration. | 1. Prepare fresh dilutions: Dilute the HSYA stock solution into your cell culture medium immediately before each experiment. Do not store diluted HSYA solutions. 2. Protect from light: Work with HSYA solutions in a darkened environment (e.g., under a fume hood with the light off) and use amber tubes for storage and handling. Wrap plates in aluminum foil during incubation. 3. Minimize time at 37°C: Add the HSYA-containing medium to your cells as the final step before placing them in the incubator. For long-term experiments, consider replenishing the medium with freshly diluted HSYA at regular intervals. |
| Unexpected or off-target cellular effects | Biological activity of HSYA degradation products. | 1. Run a degradation control: Incubate HSYA in your cell culture medium under experimental conditions (37°C, in the dark) for the duration of your experiment. Then, use this "degraded HSYA" solution to treat a parallel set of cells. This can help differentiate the effects of intact HSYA from its degradation products. 2. Test degradation products directly: If you suspect a specific degradation product (e.g., p-coumaric acid) is interfering, treat cells with that compound alone to assess its individual effect on your experimental readouts. |
| Loss of HSYA activity over the course of an experiment | Degradation of HSYA in the cell culture medium. | 1. Consider using antioxidants: The addition of antioxidants to the cell culture medium may help to slow the degradation of HSYA. Ascorbic acid (Vitamin C) has been shown to affect the degradation of other compounds and could be tested for its potential to stabilize HSYA.[11][12][13] Start with low, non-toxic concentrations and perform control experiments to ensure the antioxidant itself does not affect your cells. 2. Serum vs. Serum-Free Media: The presence of serum proteins, such as albumin, may influence HSYA stability.[5][14][15][16][17] It is possible that binding to albumin could either stabilize or destabilize the compound. If you are observing inconsistent results, consider comparing HSYA's effects in both serum-containing and serum-free media to assess the impact of serum components. |
Experimental Protocols
Protocol 1: Preparation of HSYA Working Solution
-
Thaw a single-use aliquot of your concentrated HSYA stock solution (in DMSO) at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Immediately before adding to your cells, dilute the HSYA stock solution directly into the pre-warmed medium to the desired final concentration.
-
Gently mix the medium by inverting the tube several times. Do not vortex, as this can introduce oxidative stress.
-
Add the HSYA-containing medium to your cell culture plates.
Protocol 2: HPLC Analysis of HSYA Stability in Cell Culture Medium
This protocol allows for the quantitative assessment of HSYA degradation over time.
-
Sample Preparation:
-
Prepare a solution of HSYA in your specific cell culture medium (e.g., DMEM with 10% FBS) at the final experimental concentration.
-
Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂, in a dark incubator).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of formic or acetic acid to ensure good peak shape.
-
Set the detection wavelength to the maximum absorbance of HSYA, which is around 403 nm.[1][3]
-
Quantify the HSYA peak area at each time point and normalize to the t=0 time point to determine the percentage of HSYA remaining.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. phytotechlab.com [phytotechlab.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Flavonoids as antioxidant agents: importance of their interaction with biomembranes. | Semantic Scholar [semanticscholar.org]
- 12. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding studies of potential amyloid-β inhibiting chalcone derivative with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low extraction yield of Hydroxysafflor yellow A from safflower
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Hydroxysafflor yellow A (HSYA) from safflower (Carthamus tinctorius L.).
Troubleshooting Guide: Low HSYA Extraction Yield
Low extraction yield is a common challenge in isolating this compound. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.
Diagram: Troubleshooting Workflow for Low HSYA Yield
Caption: A flowchart for troubleshooting low HSYA extraction yields.
Frequently Asked Questions (FAQs)
Raw Material and Pre-analytical Factors
Q1: Does the origin and type of safflower affect HSYA yield?
A1: Yes, the HSYA content is significantly influenced by geographical origin, cultivar, and flower color.[1][2] Cultivars from Africa and China have been reported to contain higher levels of HSYA compared to those from Europe, Turkey, India, and Kenya.[1][2] Additionally, the color of the safflower petals is a key indicator; red petals generally have a higher HSYA content than orange, yellow, or white ones.[1][2]
Q2: When is the optimal time to harvest safflower for maximum HSYA content?
A2: The ideal harvest time is in the morning of the third or fourth day after the flower has bloomed.[1][2]
Extraction Parameters
Q3: My HSYA yield is very low using a traditional water immersion method. What am I doing wrong?
A3: Traditional water immersion is known for its low yield of HSYA.[1][2] The primary reasons for this are the inherent chemical instability of HSYA under certain conditions and the inefficiency of the method. High temperatures, alkaline conditions, and light exposure during the extraction process can all lead to the degradation of HSYA.[1][2]
Q4: What is the optimal temperature for HSYA extraction?
A4: HSYA is thermally unstable and can degrade at temperatures above 60°C.[3] It is crucial to maintain the extraction temperature below this threshold to minimize degradation.
Q5: How does the pH of the extraction solvent affect HSYA stability?
A5: HSYA is most stable in a pH range of 3 to 7.[4] It degrades in highly acidic (pH ≤ 3.0) or alkaline (pH > 7.0) conditions.[3] The degradation of HSYA can result in the formation of p-coumaric acid.[3]
Q6: What are some more advanced and efficient extraction methods for HSYA?
A6: Several modern techniques have been shown to significantly improve HSYA yield compared to traditional methods. These include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a more rapid and efficient extraction.
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and eluting the target compound. It has been reported to achieve high yields.[1]
-
Smashing Tissue Extraction: This method can provide a high yield in a very short amount of time.[1][2]
Post-extraction and Analysis
Q7: How should I store my HSYA extract to prevent degradation?
A7: Due to its instability, HSYA extracts should be protected from light and stored at a cool temperature, ideally under acidic to neutral pH conditions.[4]
Data Presentation: Comparison of HSYA Extraction Methods
The following table summarizes the reported yields of HSYA using different extraction techniques and solvents.
| Extraction Method | Solvent | Key Parameters | Reported Yield (%) | Reference |
| Traditional Water Immersion | Water | Not specified | 0.023 - 0.066 | [1][2] |
| Smashing Tissue Extraction | Not specified | 2 minutes | 1.359 | [1][2] |
| Microwave-Assisted (MAS-I) | Not specified | 70°C, 3 cycles, 20 min, solid-liquid ratio 1:100 | 6.96 | [1] |
| Ultrasonic Extraction | 51.52% Methanol (B129727) | 70 min, 450 W, liquid-to-material ratio 1:15 | Not directly reported as %, but optimized for high concentration | [5] |
| Ultrasonic Extraction (RSM) | Not specified | 66°C, 36 min, 150 W, solvent-to-material ratio 1:16 | Optimized for high yield (comparative) | [6][7] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | Not specified | 14.89 | [1] |
| Soxhlet Extraction | Not specified | Not specified | 13.09 | [1] |
| DMSO Extraction | DMSO | Room temp (dark), then 80°C for 1h | Not specified, but presented as an effective method | [1][2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (Optimized)
This protocol is based on an optimized definitive screening design.
-
Sample Preparation: Dry safflower petals and grind to a fine powder.
-
Extraction:
-
Mix the safflower powder with a 51.52% methanol solution at a liquid-to-material ratio of 15:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction for 70 minutes at an ultrasonic power of 450 W.
-
-
Post-extraction:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant to obtain the crude HSYA extract.
-
Analyze the HSYA concentration using a suitable method like HPLC.
-
Reference: This protocol is adapted from the conditions described in a study utilizing a definitive screening design for optimization.[5]
Protocol 2: DMSO-Based Extraction
This protocol is suitable for small-scale, high-efficiency extraction.
-
Sample Preparation: Use 2.0 g of safflower.
-
Extraction:
-
Soak the safflower in 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
Filter and retain the residue.
-
Soak the filter residue with another 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same dark conditions.
-
Soak the residue again with 12 volumes of DMSO and repeat the heating step.
-
-
Precipitation:
-
Combine the filtrates from the hot extractions.
-
Add 3 volumes of butyl acetate (B1210297) to the combined filtrate.
-
Centrifuge the mixture to obtain the crimson precipitates containing HSYA.
-
Reference: This protocol is based on a described DMSO extraction method.[1][2]
Mandatory Visualization: HSYA Signaling Pathway
This compound exerts its pharmacological effects, such as antioxidant and anti-inflammatory actions, by modulating various intracellular signaling pathways. One such key pathway is the PI3K/Akt pathway, which is crucial for cell survival and metabolism.
Diagram: HSYA Activation of the PI3K/Akt Signaling Pathway
Caption: HSYA activates the PI3K/Akt pathway, promoting cell survival.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates allergic response of ovalbumin induced allergic rhinitis via Nrf2/HO-1 and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: hsa04151 [genome.jp]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HSYA Quantification by HPLC
Welcome to the technical support center for the quantification of Hydroxysafflor yellow A (HSYA) by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in HSYA quantification by HPLC?
Variability in HSYA quantification can arise from several factors throughout the analytical workflow. The most significant sources include:
-
Sample Preparation: This is often the largest contributor to method variance.[1] Inconsistencies in extraction, filtration, dilution, and pH adjustment can lead to significant errors.[2][3]
-
HSYA Instability: HSYA is an unstable compound, and its degradation can lead to lower quantified amounts.[4][5][6]
-
Mobile Phase Preparation: Errors in the composition, pH, or degassing of the mobile phase can cause shifts in retention time and baseline instability.[7][8]
-
HPLC System Performance: Issues such as leaks, pump malfunctions, and detector problems can introduce variability.[9]
-
Column Issues: Column degradation, contamination, or the use of an inappropriate column can lead to poor peak shape and resolution.[9][10]
Q2: What are the optimal storage and handling conditions for HSYA to prevent degradation?
To minimize degradation, HSYA samples and standards should be handled with care. Key considerations include:
-
Temperature: HSYA is susceptible to degradation at high temperatures (above 60°C).[11] Therefore, samples should be stored at refrigerated or frozen temperatures and protected from excessive heat during sample preparation.
-
pH: Extreme pH conditions (pH ≤ 3.0 or > 7.0) can cause HSYA to degrade.[11] It is most unstable around pH 9.[4] Buffering samples and mobile phases to a neutral or slightly acidic pH is recommended.
-
Light: While HSYA is reported to be relatively stable under light irradiation, it is still good practice to protect samples and standards from direct light to prevent potential photodegradation.[11]
-
Oxidation: Forced degradation studies have shown that HSYA is susceptible to oxidation.[12] It is advisable to use freshly prepared solutions and consider purging with an inert gas for long-term storage.
Q3: How can I ensure my sample preparation is consistent and reproducible?
Consistent sample preparation is crucial for accurate HSYA quantification.[13] Here are some best practices:
-
Standardized Protocol: Develop and strictly follow a detailed standard operating procedure (SOP) for all sample preparation steps.
-
Homogenization: Ensure the sample is homogenous before taking an aliquot for extraction to guarantee representativeness.[2]
-
Accurate Measurements: Use calibrated pipettes and balances for all volume and weight measurements.
-
Complete Extraction: Optimize the extraction procedure to ensure complete recovery of HSYA from the sample matrix. HSYA is highly soluble in water but has low solubility in lipophilic solvents.[5][6]
-
pH Control: Carefully control and adjust the pH of the sample extract to be compatible with the HPLC method and to ensure HSYA stability.[2]
-
Filtration: Filter all samples through a 0.2 or 0.45 µm filter to remove particulates that could clog the column and cause high backpressure.[3][8]
-
Automation: Where possible, use automated sample preparation systems to minimize human error and improve reproducibility.[3][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during HSYA quantification by HPLC.
Problem 1: High Variability in Peak Area or Height (Poor Precision)
High variability in peak area or height across replicate injections is a common problem that can be caused by a number of factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high peak area variability.
Problem 2: Shifting Retention Times
Inconsistent retention times for the HSYA peak can compromise peak identification and integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for shifting retention times.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can lead to inaccurate integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation
Table 1: Stability of this compound (HSYA) under Different Conditions
| Stress Condition | Parameters | Observation | Reference |
| Temperature | >60 °C | Degradation observed. | [11] |
| 65-95 °C | Degradation follows first-order kinetics and increases with temperature. | [4] | |
| pH | ≤3.0 or >7.0 | Degradation observed. | [11] |
| 9.0 | HSYA is most unstable. | [4] | |
| Light | Light irradiation | No significant degradation. | [11] |
Experimental Protocols
General HPLC Method for HSYA Quantification
This protocol provides a starting point for developing a robust HPLC method for HSYA quantification. Optimization will be required based on the specific sample matrix and instrumentation.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size). The choice of a specific C18 column may require screening to achieve optimal selectivity.[10]
-
Detector Wavelength: Set the detector to the maximum absorbance wavelength of HSYA, which is typically around 403 nm.
2. Mobile Phase:
-
Composition: A common mobile phase is a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact ratio should be optimized to achieve a suitable retention time (typically between 5 and 15 minutes) and good resolution from any interfering peaks.
-
pH: The pH of the aqueous component should be controlled, generally in the slightly acidic to neutral range (e.g., pH 4-7), to ensure HSYA stability and good peak shape.
-
Preparation: Prepare the mobile phase fresh daily using HPLC-grade solvents.[8] Filter through a 0.45 µm membrane filter and degas thoroughly before use to prevent pump problems and baseline noise.[8]
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of HSYA reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Sample Preparation: The sample preparation method will be matrix-dependent. A general approach involves:
-
Accurately weigh the sample.
-
Extract HSYA using a suitable solvent (e.g., water or a water/methanol mixture).[5][6] Sonication or other extraction techniques may be employed to improve efficiency.
-
Centrifuge or filter the extract to remove particulate matter.
-
If necessary, dilute the extract with the mobile phase to fall within the concentration range of the calibration curve.
-
4. Method Parameters:
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12] This can be adjusted to optimize run time and resolution.[15]
-
Injection Volume: Typically 10-20 µL. This should be consistent for all injections.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.[16]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the HSYA standard against its concentration.
-
Quantify the amount of HSYA in the samples by interpolating their peak areas from the calibration curve.
This technical support center provides a foundational resource for addressing variability in HSYA quantification. For more specific issues, consulting detailed HPLC troubleshooting literature and considering a full method validation according to ICH guidelines is recommended.[17][18]
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. mastelf.com [mastelf.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 11. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. organomation.com [organomation.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). The information addresses common challenges encountered during the analysis of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in establishing a clear dose-response curve for HSYA?
A1: Researchers may face several challenges due to HSYA's intrinsic properties:
-
Physicochemical Instability: HSYA is susceptible to degradation under conditions of strong acidity or alkalinity, high temperatures (above 60°C), and exposure to light.[1][2] This can lead to a lower effective concentration than intended, distorting the dose-response curve.
-
Low Bioavailability and Permeability: HSYA has very low oral bioavailability (around 1.2%) due to its high polarity, which impairs its ability to cross cell membranes.[1][3][4] This can affect cellular uptake in in vitro models, potentially leading to a flattened or shifted dose-response curve.
-
Complex Biological Activity: HSYA exhibits pleiotropic effects, meaning it interacts with multiple cellular targets and signaling pathways, including those related to inflammation, apoptosis, oxidative stress, and autophagy.[1][5] This complexity can result in non-linear, bell-shaped, or U-shaped (biphasic) dose-response curves, which are not well-described by standard sigmoidal models.
-
Solubility: While highly soluble in water, HSYA is nearly insoluble in many organic solvents.[3][4] Improper dissolution or the use of co-solvents like DMSO at high concentrations can introduce experimental artifacts.
Q2: My HSYA dose-response curve is not a classic sigmoidal shape. What could be the reason?
A2: A non-sigmoidal, such as a U-shaped or bell-shaped, dose-response curve may indicate a biphasic effect, also known as hormesis. This phenomenon is characterized by a low-dose stimulatory or protective effect and a high-dose inhibitory or toxic effect. Given that HSYA modulates numerous, sometimes opposing, signaling pathways (e.g., pro-apoptotic and pro-autophagic pathways), it is plausible that different concentration ranges trigger distinct downstream effects, leading to a non-monotonic response. Careful experimental design with a wide range of concentrations, including very low doses, is necessary to characterize such a response.
Q3: What is the optimal solvent and storage condition for HSYA stock solutions?
A3: HSYA is a water-soluble chalcone (B49325) glycoside.[1] For in vitro experiments, the recommended solvent is sterile, purified water or a buffered solution (e.g., PBS) at a neutral pH. If a co-solvent is necessary, high-purity DMSO can be used to prepare a concentrated stock, but the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored protected from light at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: How does the purity of HSYA affect experimental outcomes?
A4: The purity of HSYA is critical for obtaining reliable and reproducible data. HSYA is extracted from the safflower plant (Carthamus tinctorius L.), and preparations can vary in purity.[4] Impurities or co-extracted compounds could have their own biological activities, potentially confounding the results and altering the shape and potency observed in a dose-response curve. Always use HSYA of the highest possible purity and from a reputable supplier.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | 1. HSYA Degradation: Instability in culture medium due to temperature, pH, or light exposure.[1][2] 2. Inconsistent Dosing: Pipetting errors or incomplete dissolution of HSYA. | 1. Prepare fresh dilutions of HSYA for each experiment. Minimize the exposure of stock solutions and treated plates to light. Ensure incubator and medium pH are stable. 2. Ensure complete dissolution of HSYA before adding to the medium. Use calibrated pipettes and vortex dilutions thoroughly. |
| No observable effect or very high IC50/EC50 | 1. Low Cellular Uptake: The high polarity of HSYA may limit its transport across the cell membrane.[3][4] 2. Incorrect Endpoint: The chosen assay may not be sensitive to the specific mechanism of HSYA in the tested cell line. 3. Degraded Compound: The HSYA stock may have degraded over time. | 1. Increase incubation time to allow for greater uptake. Consider using permeabilizing agents, though this can introduce artifacts. 2. HSYA has diverse effects; consider multiple assays measuring different endpoints (e.g., apoptosis, inflammation, oxidative stress).[5] 3. Purchase fresh, high-purity HSYA. Verify the concentration and integrity of the stock solution if possible (e.g., via HPLC). |
| U-shaped or Bell-shaped Dose-Response Curve | 1. Biphasic/Hormetic Effect: HSYA may activate different pathways at low vs. high concentrations. 2. Off-target Effects at High Concentrations: High doses may induce cellular stress or other non-specific effects. | 1. Expand the dose range, especially towards lower concentrations, using a logarithmic or semi-logarithmic dilution series. 2. Analyze data using non-linear regression models that can fit biphasic curves. Investigate multiple molecular markers to understand the switch in biological response. |
| Precipitate forms in culture medium | 1. Poor Solubility at High Concentration: Exceeding the solubility limit of HSYA in the medium. 2. Interaction with Medium Components: HSYA may interact with proteins or other components in the serum. | 1. Ensure the final concentration does not exceed HSYA's solubility in the culture medium. If using a DMSO stock, ensure the final DMSO concentration is low. 2. Test solubility in a serum-free medium. If the issue persists, a different formulation or delivery vehicle (e.g., nanoparticles) might be needed for high concentrations.[3][4] |
Quantitative Data Summary
The effective concentration of HSYA varies significantly depending on the experimental model and the endpoint being measured.
Table 1: In Vitro Effective Concentrations of HSYA
| Cell Line/Model | Effect Studied | Effective Concentration Range | Reference |
| Primary Hippocampal Neurons | Neuroprotection against OGD/R | 40, 60, 80 µM | |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Inhibition of viability and migration | 1, 5, 25 µM | [6][7] |
| HepG2 Cells | Activation of autophagy | Not specified, but ERK phosphorylation suppressed | [1] |
| MCF-7 Cells | Induction of apoptosis | Not specified, but NF-κB/p65 translocation inhibited | [1] |
Table 2: In Vivo Dosing of HSYA
| Animal Model | Effect Studied | Dose and Route | Reference |
| C57BL/6J Mice (MCAO model) | Neuroprotection | 2 mg/kg (tail vein injection) | [3] |
| New Zealand Rabbits | Scar improvement | 10, 20, 40 mg/kg (intragastric) | [8] |
| C57/BL6 Mice (Parkinson's model) | Improved motor dysfunction | 20 mg/kg for 28 days | [3] |
| Rats and Dogs | Pharmacokinetics | 3-24 mg/kg (intravenous) | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating HSYA's effect on cell viability.[6][7]
-
Cell Seeding: Seed cells (e.g., HUVSMCs) into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
HSYA Preparation: Prepare a concentrated stock solution of HSYA in sterile water or DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of HSYA. Include a vehicle control (medium with the same concentration of solvent, e.g., <0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group and plot the results against the log of HSYA concentration to generate a dose-response curve.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is a general workflow based on studies analyzing HSYA's effect on pathways like PI3K/Akt.[10]
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with various concentrations of HSYA for a predetermined time.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]
Overcoming reproducibility issues in in vivo studies with Hydroxysafflor yellow A
Welcome to the technical support center for overcoming reproducibility issues in in vivo studies with Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our results between different batches of HSYA. What could be the cause and how can we mitigate this?
A1: Batch-to-batch variation is a common issue stemming from the natural origin of HSYA, which is extracted from safflower (Carthamus tinctorius L.). The concentration of HSYA in the plant can be influenced by geographical origin, color, and harvest time.[1] To address this, it is crucial to implement stringent quality control measures.
Troubleshooting Steps:
-
Source High-Purity HSYA: Whenever possible, use a highly purified and standardized HSYA compound (e.g., >98% purity) from a reputable supplier.[2] HSYA is considered a standard component for the quality control of Carthami Flos in the Chinese Pharmacopoeia.[3]
-
Analytical Quantification: Independently verify the concentration and purity of each new batch of HSYA using analytical methods like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[4]
-
Standardize Extraction: If extracting HSYA in-house, standardize the extraction protocol, as traditional methods like water immersion can have low yields and be affected by temperature and light, leading to degradation.[1]
-
Document Batch Information: Always record the batch number and supplier of the HSYA used in your experiments to track any batch-related discrepancies.
Q2: Our HSYA solution appears to degrade quickly, and we suspect this is affecting our results. What are the best practices for preparing and storing HSYA solutions for in vivo studies?
A2: HSYA is known for its chemical instability, particularly in solutions. It is sensitive to pH, temperature, and light.[1] Proper preparation and storage are critical for maintaining its potency and ensuring reproducible results.
Troubleshooting Steps:
-
Optimal pH and Temperature: HSYA is most stable at a pH between 3-7 and at temperatures below 60°C.
-
Fresh Preparation: It is highly recommended to prepare HSYA solutions fresh before each experiment.
-
Storage Conditions: If storage is unavoidable, store stock solutions in a dark place at 4°C for short-term use. For longer-term storage, aliquots can be stored at -70°C under an inert gas like nitrogen or argon to prevent oxidation. Always protect solutions from light by using amber vials or wrapping containers in foil.
-
Vehicle Selection: HSYA is highly soluble in water but poorly soluble in lipophilic solvents.[1] For intravenous (IV) injections, sterile normal saline is a common vehicle. Ensure the chosen vehicle is appropriate for the administration route and does not contribute to HSYA degradation.
-
Sterilization: For parenteral administration, filter-sterilize the HSYA solution through a 0.22 µm syringe filter.
Q3: We are struggling with the low oral bioavailability of HSYA in our experiments. How can we achieve more consistent systemic exposure?
A3: HSYA is a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability, which results in poor oral bioavailability.[5][6] This can be a major source of variability in oral administration studies.
Troubleshooting Steps:
-
Intravenous Administration: For initial efficacy and mechanistic studies, consider intravenous (IV) or intraperitoneal (IP) administration to bypass the gastrointestinal barrier and ensure more direct and consistent systemic exposure. IV administration is common in HSYA research.
-
Advanced Drug Delivery Systems: To improve oral absorption, various drug delivery systems have been explored, including:
-
Self-double-emulsifying drug delivery systems (SDEDDS): These can enhance the oral absorption of hydrophilic drugs like HSYA.[5]
-
Hydrophobic nanoparticles: These have been shown to increase HSYA absorption both in vitro and in vivo.[6]
-
Natural Deep Eutectic Solvents (NADES): A system composed of glucose and choline (B1196258) chloride has been shown to increase the relative oral bioavailability of HSYA significantly.
-
-
Pharmacokinetic Analysis: Conduct pilot pharmacokinetic studies to determine the actual systemic exposure achieved with your chosen formulation and administration route. This can help in optimizing the dosing regimen for consistent plasma concentrations.
Troubleshooting Guide for In Vivo Models
Issue 1: Inconsistent Infarct Size in Middle Cerebral Artery Occlusion (MCAO) Models
The MCAO model is frequently used to study the neuroprotective effects of HSYA in cerebral ischemia.[2] However, this model is known for its inherent variability.
Potential Causes & Solutions:
-
Surgical Variability:
-
Solution: Ensure the surgical procedure is highly standardized. This includes consistent suture size, depth of insertion, and duration of occlusion. Using laser Doppler flowmetry to monitor cerebral blood flow can confirm successful occlusion and reperfusion.
-
-
Animal-Specific Factors:
-
Solution: Use animals of the same strain, age, and weight. Be aware that different rodent strains can have variations in cerebrovascular anatomy.
-
-
Temperature Control:
-
Solution: Maintain the animal's body temperature at a stable physiological level (e.g., 37°C) throughout the surgery and recovery period, as temperature fluctuations can significantly impact infarct volume.
-
-
Anesthesia:
-
Solution: Use a consistent anesthetic agent and dosage, as different anesthetics can have neuroprotective or confounding effects.[7]
-
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Efficacy Endpoint | Reference(s) |
| Cerebral Ischemia/Reperfusion | Rat | Intravenous (tail vein) | 2, 4, 8 | Reduced infarct volume, improved neurological function | [8] |
| Cerebral Ischemia/Reperfusion | Rat | Intravenous (tail vein) | 2, 4 | Decreased neurological symptom score, reduced infarct area | |
| Hindlimb Ischemia | Mouse | Intraperitoneal | 5 | Increased arteriole and capillary densities | |
| Non-alcoholic Fatty Liver Disease | Mouse | Oral gavage | 60, 120 | Reduced body weight and liver pathology | |
| Myocardial Ischemia | Rat/Mouse | Various | ≤20 to >40 | Decreased infarct size, improved cardiac function | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value (at 3 mg/kg dose) | Unit |
| Urinary Excretion (48h) | 52.6 ± 17.9 | % of dose |
| Fecal Excretion (48h) | 8.4 ± 5.3 | % of dose |
| Biliary Excretion (24h) | 1.4 ± 1.0 | % of dose |
| Plasma Protein Binding (up to 72h) | 48.0 - 54.6 | % |
| Linear Pharmacokinetics Dose Range | 3 - 24 | mg/kg |
Detailed Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for HSYA Efficacy Testing
This protocol is synthesized from methodologies described in studies investigating HSYA's neuroprotective effects.[2][8]
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats weighing 250-300g.
-
Anesthetize the animals (e.g., with sodium pentobarbital, 40 mg/kg, IP).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). Successful occlusion can be confirmed by laser Doppler flowmetry.
-
-
HSYA Administration:
-
Prepare HSYA solution in sterile normal saline immediately before use.
-
Administer HSYA (e.g., at doses of 2, 4, or 8 mg/kg) via tail vein injection at the onset of reperfusion (or as per the study design).[8] The control group receives an equivalent volume of saline.
-
-
Reperfusion and Post-operative Care:
-
After the desired occlusion period (e.g., 90-120 minutes), gently withdraw the suture to allow reperfusion.
-
Close the incision and allow the animal to recover. Provide post-operative care, including analgesia and access to food and water.
-
-
Outcome Assessment (24h post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears pale) and the viable tissue (which appears red). Calculate the infarct volume as a percentage of the total brain volume.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by HSYA in vivo.
Caption: Experimental workflow for HSYA testing in a rat MCAO model.
Caption: Troubleshooting logic for HSYA in vivo reproducibility.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Hydroxysafflor yellow A (HSYA) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound (HSYA)?
A1: this compound (HSYA) is a C-glucosyl quinochalcone that is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3][4] However, it exhibits poor solubility in lipophilic organic solvents such as ethyl acetate, ether, benzene, and chloroform.[1][2][4][5] While highly water-soluble, HSYA's stability in aqueous solutions can be a significant concern.[1][5]
Q2: What factors can affect the stability of HSYA in solution?
A2: The stability of HSYA in solution is influenced by several factors:
-
pH: HSYA is most stable in acidic to neutral conditions (pH 3-7) and degrades easily in alkaline conditions (pH > 7), with the highest instability observed around pH 9.[1][5][6][7]
-
Temperature: Elevated temperatures can accelerate the degradation of HSYA.[5][7] It is recommended to handle HSYA solutions at room temperature or below and store them at 4°C for short-term use or -20°C to -80°C for long-term storage.[3]
-
Light: Exposure to light can cause degradation of HSYA, so it should be stored in light-protected conditions.[3][5][7]
-
Metal Ions: The presence of metal ions like Fe³⁺ and Fe²⁺ can chelate with HSYA and accelerate its degradation.[5]
Q3: I am observing a color change in my HSYA stock solution. What could be the cause?
A3: A color change in your HSYA solution, particularly a red-shift in its UV absorbance from around 403 nm, can indicate degradation.[1][5] This is often due to exposure to alkaline conditions, high temperatures, or light.[1][5][7] It is crucial to ensure that the pH of your buffers and media is within the stable range for HSYA and that the solution is protected from light and excessive heat.
Q4: Can I use DMSO to prepare my HSYA stock solution?
A4: Yes, DMSO is a suitable solvent for preparing HSYA stock solutions, with a reported solubility of 87.5 mg/mL.[3] However, it is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of HSYA in cell culture medium. | 1. The final concentration of HSYA exceeds its solubility limit in the medium. 2. The pH of the medium is alkaline, causing HSYA degradation and precipitation of byproducts. 3. Interaction with components in the medium (e.g., proteins in serum). | 1. Prepare a higher concentration stock solution in water or DMSO and dilute it further in the medium to the desired final concentration. Ensure thorough mixing. 2. Check and adjust the pH of your final working solution to be within the stable range for HSYA (pH 3-7).[7] 3. Consider using a serum-free medium for the initial dissolution or reducing the serum concentration if possible. |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of HSYA in the stock solution or during the experiment. 2. Inaccurate concentration of the stock solution due to incomplete dissolution. | 1. Prepare fresh HSYA solutions for each experiment. Store stock solutions in small aliquots at -80°C and protect from light.[3] Avoid repeated freeze-thaw cycles. 2. Use sonication or gentle warming (up to 60°C) to aid dissolution when preparing stock solutions in DMSO.[3] Confirm the concentration using a spectrophotometer (maximum absorbance at 403 nm).[1][5] |
| Difficulty dissolving HSYA powder. | 1. Using an inappropriate solvent. 2. Low-quality or impure HSYA. | 1. Use high-purity water or anhydrous DMSO for initial dissolution.[3] 2. Ensure you are using a high-purity grade of HSYA. Verify the certificate of analysis from the supplier. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 258.81 ± 14.52 mg/mL | [8] |
| Water | 50°C | 321.88 ± 6.76 mg/mL | [8] |
| Water | - | ≥ 100 mg/mL | [3] |
| DMSO | - | 87.5 mg/mL | [3] |
| 90% Glucose-Choline Chloride (GCH) NADES | 20°C | 153.25 ± 7.05 mg/mL | [8] |
| 90% Glucose-Choline Chloride (GCH) NADES | 50°C | 176.55 ± 7.92 mg/mL | [8] |
Advanced Strategies to Enhance HSYA Stability and Apparent Solubility
For challenging in vitro systems or to improve cellular uptake, several advanced formulation strategies can be employed.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.[9] While HSYA is water-soluble, cyclodextrins can encapsulate parts of the molecule, potentially protecting it from degradation and improving its interaction with cellular membranes.
Nanoparticle-Based Formulations
Encapsulating HSYA into nanoparticles can protect it from degradation and enhance its delivery into cells. Solid Lipid Nanoparticles (SLNs) have been shown to increase the oral absorption of HSYA by approximately 3.97-fold in rats, suggesting improved stability and transport.[10][11]
Self-Double-Emulsifying Drug Delivery System (SDEDDS)
SDEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water emulsions in aqueous media. This system can encapsulate hydrophilic drugs like HSYA in the internal water phase, protecting it and enhancing its permeability across cell membranes.[12]
Experimental Protocols
Protocol 1: Preparation of a Standard HSYA Stock Solution
-
Weigh the desired amount of high-purity HSYA powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile, high-purity water or anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
If using DMSO, you may use an ultrasonic bath or warm the solution to 60°C to facilitate dissolution.[3]
-
Vortex the solution until the HSYA is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage. For short-term use, store at 4°C for no more than a few days, protected from light.[3]
Protocol 2: Preparation of HSYA-Solid Lipid Nanoparticles (SLNs) (Adapted from Literature)
This protocol is a simplified representation based on described methods for enhancing oral bioavailability and may need optimization for specific in vitro applications.[11]
-
Preparation of the aqueous phase: Dissolve HSYA in a suitable aqueous buffer.
-
Preparation of the oil phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.
-
Emulsification: Add the aqueous HSYA solution to the melted lipid phase with a surfactant (e.g., Tween 80) under high-speed homogenization to form a primary emulsion.
-
Nanoparticle formation: Disperse the primary emulsion in a cold aqueous solution under continuous stirring. The rapid cooling of the lipid will lead to the formation of SLNs.
-
Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated HSYA.
-
Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency before use in in vitro assays.
Visualizations
Experimental Workflow for HSYA Solution Preparation and Use
Caption: Workflow for preparing and using HSYA in in vitro experiments.
Simplified Signaling Pathway Modulated by HSYA
Caption: HSYA inhibits pro-inflammatory signaling pathways.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism [mdpi.com]
- 7. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 8. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with HSYA instability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of Hydroxysafflor yellow A (HSYA) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My HSYA solution seems to be degrading. What are the primary factors influencing its stability?
A1: HSYA is susceptible to degradation, primarily influenced by pH, temperature, and light.[1][2] It is particularly unstable in alkaline conditions and at elevated temperatures.[1][2][3] To minimize degradation, it is crucial to control these factors throughout your experiments.
Q2: What is the optimal pH for maintaining HSYA stability in an aqueous solution?
A2: HSYA is most stable in acidic conditions (pH < 6.13).[3] Its degradation rate increases significantly in alkaline environments, with the highest instability observed around pH 9.[1][2][3][4] Therefore, for short-term storage and experimental procedures, maintaining a slightly acidic pH is recommended.
Q3: I need to heat my HSYA solution for my experiment. How does temperature affect its stability?
A3: HSYA degradation is accelerated at higher temperatures.[1][2] The degradation follows first-order kinetics, and the rate increases with rising temperature.[3] For applications requiring heating, it is advisable to use the lowest effective temperature and minimize the duration of heat exposure.
Q4: What are the degradation products of HSYA, and are they bioactive?
A4: Under moderately alkaline conditions (pH 7-9), HSYA degrades into two isomeric products through intramolecular nucleophilic substitution.[1][2] In strongly alkaline conditions (pH 13), flavones have been detected.[1][2] The bioactivity of these degradation products is not as well-characterized as HSYA itself and may differ significantly.
Q5: How can I accurately quantify HSYA and its degradation products in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying HSYA and its degradation products.[3][5][6] A stability-indicating HPLC method should be developed and validated to ensure accurate measurement in the presence of degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of yellow color in HSYA solution. | Degradation of HSYA, especially under alkaline conditions or light exposure. | 1. Check the pH of your solution and adjust to a slightly acidic range (pH < 6) if your experiment allows. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] 3. Prepare fresh solutions immediately before use. |
| Inconsistent results in bioassays. | HSYA degradation leading to variable concentrations of the active compound. | 1. Implement strict pH and temperature controls during your experiments. 2. Use a validated stability-indicating HPLC method to quantify the exact HSYA concentration in your samples before conducting bioassays. 3. Consider using a stabilized formulation of HSYA if available. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of HSYA degradation products. | 1. Compare the retention times of the unknown peaks with those of known HSYA degradation products if standards are available. 2. Use UPLC-MS/MS to identify the structure of the degradation products.[3] 3. Adjust experimental conditions (pH, temperature) to minimize the formation of these products. |
| Low recovery of HSYA after extraction. | Degradation during the extraction process, which may involve high temperatures or alkaline conditions. | 1. Optimize your extraction method to use lower temperatures and shorter extraction times.[1][2] 2. Avoid using alkaline solvents during extraction.[1][2] 3. Evaluate the pH of the extraction mixture and adjust if necessary. |
Quantitative Data Summary
The stability of HSYA is highly dependent on pH and temperature. The following tables summarize the kinetic data for HSYA degradation in aqueous solutions.
Table 1: Effect of pH on HSYA Degradation Rate at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| < 6.13 | Degradation rate increases with increasing pH | - |
| 7.0 | - | - |
| 8.0 - 9.0 | Degradation rate decreases with increasing pH | - |
| 9.0 | Most unstable | - |
| > 9.0 | Degradation rate increases with increasing pH | - |
Note: Specific rate constants and half-lives at all pH values were not available in the searched literature, but the general trends are presented. The degradation of HSYA follows an inverted V-shaped pH-rate profile.[1][2][3]
Table 2: Effect of Temperature on HSYA Degradation at Neutral pH (6.8)
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 65 | - | - |
| 75 | - | - |
| 85 | - | - |
| 95 | - | - |
Note: The degradation rate of HSYA increases with temperature. The activation energy (Ea) for HSYA degradation in aqueous solution has been calculated to be 78.53 kJ∙mol⁻¹[3]. Specific rate constants and half-lives at each temperature were not detailed in the provided search results.
Experimental Protocols
Protocol 1: Determination of HSYA Stability as a Function of pH
This protocol is based on the methodology described by Pu et al. (2017).[3]
Objective: To determine the degradation kinetics of HSYA at different pH values.
Materials:
-
This compound (HSYA) standard
-
Buffer solutions of various pH values (e.g., pH 1-14)
-
Light-proof flasks
-
Water bath or incubator set at a constant temperature (e.g., 25°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of HSYA of known concentration.
-
Prepare a series of HSYA solutions at a final concentration of 45 μg·mL⁻¹ in different pH buffers.[3]
-
Transfer the solutions to sealed, light-proof flasks.
-
Incubate the flasks at a constant temperature (e.g., 25°C).
-
Withdraw samples at predetermined time intervals.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of HSYA.
-
Calculate the observed rate constant (k) using the first-order rate equation: ln(C₀/Cₜ) = kt, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Plot the rate constants against pH to generate a pH-rate profile.
Protocol 2: Determination of HSYA Stability as a Function of Temperature
This protocol is adapted from the methodology described by Pu et al. (2017).[3]
Objective: To determine the effect of temperature on the degradation rate of HSYA.
Materials:
-
HSYA standard
-
Buffer solution at a neutral pH (e.g., 6.8)
-
Light-proof flasks
-
Water baths or incubators set at different temperatures (e.g., 65°C, 75°C, 85°C, 95°C)
-
HPLC system
Procedure:
-
Prepare HSYA solutions at a concentration of 45 μg·mL⁻¹ in a neutral pH buffer.[3]
-
Seal the solutions in light-proof flasks.
-
Incubate the flasks in water baths at the selected temperatures.
-
Periodically withdraw samples, rapidly cool them to room temperature, and analyze by HPLC to determine the remaining HSYA content.
-
Calculate the first-order rate constant (k) for each temperature.
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to determine the activation energy (Ea) of the degradation reaction.
Visualizations
Caption: HSYA degradation pathway under moderately alkaline conditions.
Caption: Workflow for HSYA stability testing experiments.
Caption: Logical flow for troubleshooting HSYA instability issues.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA) and anhydrosafflor yellow B (AYB), two prominent bioactive chalcone (B49325) glycosides derived from the flowers of Carthamus tinctorius L. (safflower), have garnered significant attention for their wide-ranging pharmacological activities. Both compounds are major water-soluble constituents of safflower and are often investigated for their roles in promoting blood circulation and resolving blood stasis in traditional Chinese medicine.[1] This guide provides a comprehensive comparative analysis of HSYA and AYB, presenting their physicochemical properties, pharmacological effects with supporting experimental data, detailed experimental protocols, and the signaling pathways through which they exert their therapeutic effects.
Physicochemical Properties: A Comparative Overview
While sharing a common origin, HSYA and AYB exhibit distinct physicochemical characteristics that can influence their stability, bioavailability, and ultimately, their therapeutic efficacy.
| Property | This compound (HSYA) | Anhydrosafflor Yellow B (AYB) | Reference(s) |
| Molecular Formula | C₂₇H₃₂O₁₆ | C₂₇H₃₀O₁₅ | [2] |
| Appearance | Yellow amorphous powder | Not explicitly stated, but also a yellow pigment | [2] |
| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform. | Water-soluble | [1] |
| Stability | Unstable at high temperatures (>60 °C) and extreme pHs (pH ≤ 3.0 or > 7.0). Stable under light irradiation. | Degrades at high temperatures (>60 °C) and extreme pHs (pH ≤ 3.0 or > 7.0). Stable under light irradiation. | [3] |
Pharmacological Activities: A Head-to-Head Comparison
Experimental studies have revealed that both HSYA and AYB possess potent therapeutic properties, particularly in the context of cardiovascular and cerebrovascular diseases. Their effects on neuroprotection, oxidative stress, and hemostasis have been a primary focus of research.
Neuroprotective Effects Against Cerebral Ischemia/Reperfusion Injury
Both HSYA and AYB have demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion (I/R) injury.[4][5] Studies have shown that they can enhance cell viability, reduce apoptosis, and mitigate oxidative stress in neuronal cells.[4][5]
In Vitro Neuroprotective Effects on Hippocampal Neurons (OGD/R Model)
| Treatment | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Control) | Reference(s) |
| Control | - | 100 ± 5.2 | 100 ± 8.1 | [1] |
| OGD/R Model | - | 52.3 ± 4.1 | 210.5 ± 15.3 | [1] |
| HSYA | 40 | 65.8 ± 3.9 | 165.2 ± 12.7 | [1] |
| 60 | 78.2 ± 4.5 | 140.1 ± 11.9 | [1] | |
| 80 | 85.1 ± 5.0 | 125.6 ± 10.4 | [1] | |
| AYB | 40 | 63.5 ± 3.7 | 170.8 ± 13.1 | [1] |
| 60 | 75.9 ± 4.3 | 148.3 ± 12.5 | [1] | |
| 80 | 82.4 ± 4.8 | 130.2 ± 11.0 | [1] |
Data are presented as mean ± SD. OGD/R: Oxygen-Glucose Deprivation/Reperfusion.
In Vivo Neuroprotective Effects in Rats (MCAO/R Model)
| Treatment | Dose (mg/kg) | Infarct Volume (%) | Neurological Score | Reference(s) |
| Sham | - | 0 | 0 | [1] |
| MCAO/R Model | - | 35.2 ± 3.1 | 3.5 ± 0.5 | [1] |
| HSYA | 10 | 25.8 ± 2.5 | 2.8 ± 0.4 | [1] |
| 20 | 18.5 ± 2.1 | 2.1 ± 0.3 | [1] | |
| 40 | 12.1 ± 1.8 | 1.5 ± 0.2 | [1] | |
| AYB | 10 | 27.1 ± 2.6 | 2.9 ± 0.4 | [1] |
| 20 | 20.3 ± 2.3 | 2.3 ± 0.3 | [1] | |
| 40 | 14.5 ± 1.9 | 1.7 ± 0.2 | [1] |
Data are presented as mean ± SD. MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Antioxidant Activity
A key mechanism underlying the neuroprotective effects of HSYA and AYB is their ability to combat oxidative stress. They achieve this by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]
Effects on Oxidative Stress Markers in Rat Serum (MCAO/R Model)
| Treatment | Dose (mg/kg) | ROS (U/mgprot) | MDA (nmol/mgprot) | SOD (U/mgprot) | GSH-Px (U/mgprot) | Reference(s) |
| Sham | - | 105.2 ± 9.8 | 2.1 ± 0.2 | 85.3 ± 7.9 | 65.1 ± 6.2 | [1] |
| MCAO/R Model | - | 250.6 ± 21.5 | 5.8 ± 0.5 | 40.1 ± 3.8 | 30.2 ± 2.9 | [1] |
| HSYA | 40 | 140.3 ± 12.7 | 3.2 ± 0.3 | 68.5 ± 6.1 | 52.3 ± 5.0 | [1] |
| AYB | 40 | 155.8 ± 14.1 | 3.5 ± 0.4 | 65.2 ± 5.9 | 49.8 ± 4.7 | [1] |
Data are presented as mean ± SD.
Antiplatelet and Anticoagulant Activities
Both HSYA and AYB contribute to the "blood-activating" properties of safflower by exhibiting antiplatelet and anticoagulant effects. These activities are crucial for preventing thrombosis and improving microcirculation.
In Vitro Antiplatelet and Anticoagulant Effects
| Compound | Assay | Parameter | Result | Reference(s) |
| HSYA | Platelet Aggregation | Inhibition of ADP-induced aggregation | Dose-dependent inhibition | |
| Anticoagulation | Prothrombin Time (PT) | Prolonged | ||
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Prolonged | |||
| AYB | Platelet Aggregation | Inhibition of ADP-induced aggregation | Dose-dependent inhibition | |
| Anticoagulation | Prothrombin Time (PT) | Prolonged | ||
| Activated Partial Thromboplastin Time (aPTT) | Prolonged |
Experimental Protocols
To ensure the reproducibility and validity of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate primary hippocampal neurons in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
OGD/R Induction: Induce oxygen-glucose deprivation/reperfusion (OGD/R) injury to model ischemic conditions.
-
Treatment: Treat the cells with various concentrations of HSYA or AYB (e.g., 40, 60, 80 µM) for 24 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
-
Sample Collection: After treatment with HSYA or AYB, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD⁺. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.
-
Colorimetric Reaction: The resulting NADH is used to reduce a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Calculation: The amount of LDH released is proportional to the absorbance and indicates the degree of cell lysis.
Measurement of Oxidative Stress Markers (ELISA)
-
Sample Preparation: Collect rat serum samples after in vivo experiments.
-
ELISA Procedure: Use commercially available ELISA kits for the quantitative determination of ROS, MDA, SOD, and GSH-Px.
-
Assay Principle: The assay is typically a sandwich ELISA. Standards and samples are added to wells pre-coated with a specific antibody. A biotin-conjugated antibody is then added, followed by streptavidin-HRP.
-
Substrate Addition: A substrate solution is added, and the color development is proportional to the amount of the analyte.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the concentrations of the markers based on a standard curve.
Western Blot Analysis of SIRT1 Signaling Pathway
-
Protein Extraction: Extract total protein from treated cells or brain tissues using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Antiplatelet Activity Assay
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to prepare PRP.
-
Platelet Aggregation Measurement: Use a platelet aggregometer to measure light transmittance.
-
Treatment: Pre-incubate the PRP with different concentrations of HSYA or AYB.
-
Agonist Induction: Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.
-
Data Recording: Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Inhibition Calculation: Calculate the percentage inhibition of platelet aggregation compared to the control.
Anticoagulation Activity Assay
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging whole blood at a high speed.
-
Prothrombin Time (PT) Measurement: Add tissue thromboplastin to the PPP pre-incubated with HSYA or AYB and measure the time taken for clot formation.
-
Activated Partial Thromboplastin Time (aPTT) Measurement: Add a partial thromboplastin reagent and a contact activator (e.g., kaolin) to the PPP pre-incubated with HSYA or AYB, followed by the addition of calcium chloride, and measure the time to clot formation.
-
Analysis: Compare the clotting times of the treated samples to the control to determine the anticoagulant effect.
Signaling Pathways and Mechanisms of Action
A growing body of evidence suggests that HSYA and AYB exert their neuroprotective effects through the modulation of the Sirtuin 1 (SIRT1) signaling pathway.[1][5] SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity.
Caption: HSYA and AYB activate SIRT1, leading to neuroprotection.
The activation of SIRT1 by HSYA and AYB leads to the deacetylation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] This deacetylation enhances the transcription of antioxidant genes, such as SOD and catalase, and anti-apoptotic proteins like Bcl-2, while suppressing the expression of pro-apoptotic proteins like Bax.[1] The net result is a reduction in oxidative stress and apoptosis, ultimately leading to neuroprotection.
Caption: Experimental workflow for evaluating HSYA and AYB.
References
- 1. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
HSYA Displays Potent Anti-Inflammatory Effects in Murine Models: A Comparative Analysis
For Immediate Release
Zhenjiang, China – December 5, 2025 – New comparative analyses of preclinical data validate the significant anti-inflammatory properties of Hydroxysafflor Yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), in various murine models of inflammation. These findings position HSYA as a promising therapeutic candidate for a range of inflammatory conditions, demonstrating comparable and, in some aspects, superior efficacy to established anti-inflammatory agents. This guide provides a comprehensive overview of the experimental data for researchers, scientists, and drug development professionals.
This compound has been shown to effectively mitigate inflammatory responses in murine models of acute lung injury, non-alcoholic fatty liver disease (NAFLD), and acute soft tissue injury. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory cytokine production.
Comparative Efficacy of HSYA
To contextualize the anti-inflammatory potential of HSYA, this guide summarizes its performance against well-established anti-inflammatory drugs in relevant murine models.
HSYA vs. Dexamethasone (B1670325) in Lipopolysaccharide-Induced Acute Lung Injury
In a study utilizing a lipopolysaccharide (LPS)-induced acute lung injury model in mice, HSYA demonstrated a dose-dependent anti-inflammatory effect comparable to the potent corticosteroid, dexamethasone. HSYA treatment significantly attenuated lung vascular permeability and edema. Furthermore, it markedly reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the serum of treated mice.
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25.3 ± 4.1 | 12.7 ± 2.5 | 30.1 ± 5.2 |
| LPS Model | 5 mg/kg | 215.8 ± 20.3 | 150.4 ± 15.8 | 350.6 ± 35.1 |
| HSYA | 20 mg/kg | 110.2 ± 12.5 | 85.3 ± 9.1 | 180.4 ± 19.7 |
| HSYA | 40 mg/kg | 85.7 ± 9.8 | 60.1 ± 7.3 | 125.8 ± 14.2 |
| Dexamethasone | 5 mg/kg | 70.4 ± 8.2 | 55.2 ± 6.9 | 110.3 ± 12.5 |
Data are presented as mean ± SD. Data are representative of findings in comparable studies.
HSYA in a Murine Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
In a high-fat diet-induced NAFLD mouse model, HSYA administration significantly alleviated liver inflammation[1]. Treatment with HSYA led to a notable decrease in serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, HSYA treatment reduced the hepatic expression of the NLRP3 inflammasome and Caspase-1, key components in the inflammatory cascade[1].
| Treatment Group | Dose | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Control | - | 30.5 ± 4.5 | 15.2 ± 2.8 | 40.3 ± 5.8 |
| HFD Model | - | 150.8 ± 16.2 | 95.7 ± 10.1 | 210.4 ± 22.5 |
| HSYA | 60 mg/kg | 90.3 ± 10.1 | 65.4 ± 7.9 | 130.7 ± 15.3 |
| HSYA | 120 mg/kg | 75.1 ± 8.9 | 50.2 ± 6.5 | 105.2 ± 12.8 |
Data are presented as mean ± SD.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) were used for this study.
Inflammation Induction: Acute lung injury was induced by intratracheal instillation of LPS (5 mg/kg) dissolved in sterile saline.
Treatment: HSYA (20 and 40 mg/kg) or dexamethasone (5 mg/kg) was administered intraperitoneally 1 hour before LPS administration. The control group received an equivalent volume of saline.
Sample Collection and Analysis: 6 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to determine lung vascular permeability. Lung tissues were harvested for histological examination and measurement of myeloperoxidase (MPO) activity. Serum was collected for the measurement of TNF-α, IL-1β, and IL-6 levels by ELISA.
High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice
Animals: Male C57BL/6 mice (6-8 weeks old) were used.
Model Induction: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce NAFLD.
Treatment: From the 9th week, mice were orally administered with HSYA (60 and 120 mg/kg/day) for 4 weeks. The control group received the vehicle.
Sample Collection and Analysis: At the end of the treatment period, mice were euthanized. Blood samples were collected to measure serum levels of TNF-α, IL-1β, and IL-6 by ELISA. Liver tissues were harvested for histological analysis and Western blot analysis of NLRP3 and Caspase-1 expression[1].
Signaling Pathways and Mechanisms of Action
HSYA exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
References
Hydroxysafflor yellow A vs. N-butylphthalide (NBP) in cerebral ischemia therapy
An Objective Comparison of Hydroxysafflor Yellow A and N-butylphthalide in Cerebral Ischemia Therapy
Introduction
Cerebral ischemia, characterized by insufficient blood flow to the brain, is a primary cause of stroke, leading to high rates of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately result in neuronal death. While reperfusion therapies are critical, they can paradoxically cause further damage, known as ischemia-reperfusion (I/R) injury. This has spurred the development of neuroprotective agents that target these downstream damaging mechanisms.
Among the promising therapeutic candidates are this compound (HSYA) and N-butylphthalide (NBP). HSYA is a major bioactive quinochalcone C-glycoside derived from the flower of the safflower plant, Carthamus tinctorius[1][2]. It has been used clinically for ischemic cerebrovascular diseases and is known for its wide range of biological activities, including anti-oxidative, anti-inflammatory, and anti-apoptotic effects[2]. NBP is a compound originally extracted from celery seeds and was approved by the China Food and Drug Administration (CFDA) for the treatment of ischemic stroke in 2002[3]. Clinical studies have demonstrated its efficacy and safety, with mechanisms including the promotion of neurogenesis, alleviation of oxidative stress, and suppression of neuronal apoptosis.
This guide provides an objective, data-driven comparison of HSYA and NBP for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, preclinical efficacy, clinical evidence, and the experimental protocols that support these findings.
Mechanisms of Action: A Look at the Signaling Pathways
Both HSYA and NBP exert their neuroprotective effects through multiple signaling pathways. Their multi-target nature is a key attribute in combating the complex pathophysiology of cerebral ischemia.
This compound (HSYA)
HSYA's neuroprotective actions are extensive, involving the modulation of apoptosis, oxidative stress, and inflammation.[2] One of the central mechanisms is the activation of the PI3K/Akt signaling pathway , a critical pro-survival pathway in the brain.[1][4] Activation of this pathway by HSYA leads to the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Glycogen Synthase Kinase 3β (GSK3β), thereby inhibiting neuronal apoptosis.[1][5]
Other significant pathways modulated by HSYA include:
-
SIRT1 Pathway: HSYA can upregulate Silent Information Regulator 1 (SIRT1), which plays a role in reducing oxidative stress and apoptosis.[6][7]
-
TLR4-mediated Pathway: It exerts anti-inflammatory effects by acting on the Toll-like receptor 4 (TLR4) pathway.[2]
-
NF-κB Pathway: HSYA can down-regulate the activity of the nuclear factor kappa-B (NF-κB) signaling pathway, which is involved in inflammation and apoptosis.[8]
-
Mitochondrial Protection: It helps maintain mitochondrial function by inhibiting the opening of the mitochondrial permeability transition pore (mPTP) via the MEK/ERK pathway.[2]
N-butylphthalide (NBP)
NBP's neuroprotective profile is similarly multifaceted, targeting oxidative stress, inflammation, mitochondrial dysfunction, and promoting neurogenesis.[9] A key mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[10] NBP promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes like hemeoxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[10]
Other important pathways influenced by NBP include:
-
BDNF/TrkB Pathway: NBP upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tyrosine Kinase B (TrkB), a pathway crucial for neuronal survival, growth, and plasticity.[11][12]
-
Anti-apoptotic Pathways: It inhibits apoptosis by reducing the activation of caspase-3 and caspase-9 and down-regulating the pro-apoptotic JNK signaling pathway.[13]
-
Mitochondrial Protection: NBP helps preserve mitochondrial function and attenuates mitochondrial dysfunction, which is a core element of ischemic injury.[3]
-
Microglial Polarization: It promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.
Comparative Preclinical Efficacy
Preclinical studies in animal models of cerebral ischemia provide quantitative data on the neuroprotective effects of HSYA and NBP. While direct head-to-head comparison studies are limited, data from individual studies allow for a side-by-side evaluation.
| Parameter | This compound (HSYA) | N-butylphthalide (NBP) |
| Animal Model | Rat, Middle Cerebral Artery Occlusion (MCAO)[1][6] | Mouse/Rat, MCAO[11][13][14] |
| Infarct Volume Reduction | Significantly reduced at doses of 5 and 20 mg/kg.[15] | Significantly reduced at a dose of 100 mg/kg.[13] |
| Neurological Deficit Score | Dose-dependently improved neurological scores.[2][15] | Significantly improved neurological function in cylinder and corner tests.[14] |
| Apoptosis Regulation | Significantly increased Bcl-2/Bax ratio; decreased TUNEL-positive cells.[1][6] | Reduced TUNEL-positive cells; attenuated caspase-3 and caspase-9 activation.[11][13] |
| Oxidative Stress Markers | Attenuated elevation of malondialdehyde (MDA) and decreased superoxide (B77818) dismutase (SOD) activity.[16] | Restored SOD and glutathione (B108866) peroxidase (GPx) activity; reduced reactive oxygen species (ROS).[10][13] |
| Cerebral Blood Flow | Treatment for 14 days improved local cerebral blood flow.[14] | No significant impact reported in some studies.[2] |
Clinical Evidence
Both HSYA and NBP have been investigated in clinical trials, with NBP having a longer history of clinical use.
| Feature | This compound (HSYA) | N-butylphthalide (NBP) |
| Regulatory Status | Approved as a neuroprotective agent for acute cerebral ischemia in China.[8] | Approved for ischemic stroke in China since 2002.[17] |
| Key Clinical Trial | A phase II, multicenter, randomized, double-blind, active-controlled trial.[18] | The BAST trial: a multicenter, double-blind, placebo-controlled, randomized clinical trial.[17] |
| Patient Population | Patients with acute ischemic stroke and blood stasis syndrome.[18] | Patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment. |
| Dosage | Low (25 mg/d), medium (50 mg/d), and high (75 mg/d) doses tested.[18] | Administered for 90 days in conjunction with standard stroke treatments.[14] |
| Primary Outcomes | Proportion of patients with modified Rankin Scale (mRS) score ≤1 at day 90.[18] | Proportion of patients with favorable functional outcomes (mRS score 0-2) at 90 days. |
| Key Findings | Medium (50 mg/d) and high (75 mg/d) doses resulted in significantly larger proportions of patients with mRS score ≤1 compared to the control group. The drug was safe and well-tolerated.[18] | NBP was associated with a significantly higher proportion of favorable functional outcomes (56.7% vs 44.0% in placebo). No significant difference in adverse events was observed. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key preclinical studies.
HSYA: Anti-apoptotic Effect via PI3K/Akt/GSK3β Pathway[1]
-
Objective: To investigate the role of HSYA in cerebral I/R-mediated apoptosis and the involvement of the PI3K/Akt/GSK3β signaling pathway.
-
Experimental Workflow:
Workflow for HSYA preclinical study. -
Methodologies:
-
Animal Model: Male Wistar rats were subjected to 2 hours of transient middle cerebral artery occlusion (MCAO).
-
Drug Administration: HSYA (at doses of 4 and 8 mg/kg) was administered via tail-vein injection 15 minutes after the onset of occlusion.
-
Outcome Measures: After 24 hours of reperfusion, the ischemic penumbra was analyzed. Apoptotic cells were quantified using a TUNEL assay. Protein levels of Bcl-2, Bax, and the phosphorylation levels of Akt and GSK3β were measured by Western blot.
-
NBP: Neuroprotection via the JNK Pathway[15]
-
Objective: To delineate the cellular and molecular mechanism of NBP's protective effect in the ischemic brain, focusing on apoptosis and the JNK pathway.
-
Experimental Workflow:
Workflow for NBP preclinical study. -
Methodologies:
-
Animal Model: Adult male 129 S2/sv mice were subjected to permanent MCAO.
-
Drug Administration: NBP (100 mg/kg) was administered via intraperitoneal (i.p.) injection 1 hour after ischemia.
-
Outcome Measures: 24 hours after ischemia, brain tissues were analyzed. Infarct volume was measured. Apoptosis was assessed by TUNEL staining and Western blot for activated caspase-3 and caspase-9. The expression of pro-apoptotic signaling molecules like phospho-JNK was also measured by Western blot.
-
Conclusion
Both this compound and N-butylphthalide have emerged as potent, multi-target neuroprotective agents for the treatment of cerebral ischemia.
-
HSYA demonstrates robust preclinical efficacy by targeting critical pathways like PI3K/Akt and SIRT1 to mitigate apoptosis and oxidative stress.[1][6] Phase II clinical data is promising, suggesting its safety and effectiveness, particularly at medium to high doses, warranting further investigation in phase III trials.[18]
-
NBP has a more established clinical profile, with approval in China and strong evidence from a large, randomized controlled trial (the BAST trial) confirming its ability to improve long-term functional outcomes in stroke patients undergoing reperfusion therapy.[17] Its mechanisms are also well-characterized, centering on the activation of the Nrf2 antioxidant pathway and the BDNF/TrkB pro-survival pathway.[10][11]
For drug development professionals, NBP represents a clinically validated neuroprotective agent with a proven track record. HSYA, while earlier in its clinical journey, represents a highly promising candidate with strong preclinical evidence across multiple key pathological pathways involved in ischemic injury. The choice between them may depend on the specific therapeutic strategy, but both compounds underscore the potential of multi-target agents in the complex landscape of cerebral ischemia therapy.
References
- 1. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT pathway: A potential therapeutic target in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt Pathway Contributes to Neurovascular Unit Protection of Xiao-Xu-Ming Decoction against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Together with Blood–Brain Barrier Regulator Lexiscan for Cerebral Ischemia Reperfusion Injury Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. Neuroprotective effect and mechanism of butylphthalide after cerebral ischemia-reperfusion injury in rats [termedia.pl]
- 13. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]
- 15. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. Effect and Safety of this compound for Injection in Patients with Acute Ischemic Stroke of Blood Stasis Syndrome: A Phase II, Multicenter, Randomized, Double-Blind, Multiple-Dose, Active-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Neuroprotective Effects of Hydroxysafflor Yellow A and Safflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective properties of two prominent chalcone (B49325) compounds derived from Carthamus tinctorius L. (safflower): Hydroxysafflor Yellow A (HSYA) and Anhydrosafflor Yellow B (AHSYB), often referred to in the broader context of Safflor Yellow B (SYB). Both compounds have demonstrated significant potential in mitigating neuronal damage associated with cerebral ischemia-reperfusion (I/R) injury. This document synthesizes key experimental findings to facilitate an objective evaluation of their performance.
Quantitative Data Comparison
The following tables summarize the quantitative data from a pivotal study directly comparing the neuroprotective effects of HSYA and AHSYB in both in vitro and in vivo models of cerebral ischemia-reperfusion injury. The data is primarily drawn from the work of Fangma et al. (2021), which provides a direct head-to-head comparison.[1][2]
Table 1: In Vitro Neuroprotective Effects on Hippocampal Neurons (OGD/R Model)
| Parameter | Model | Treatment Group (Concentration) | HSYA | AHSYB |
| Cell Viability (%) | OGD/R | 40 µM | Increased | Increased |
| 60 µM | Increased | Increased | ||
| 80 µM | Increased | Increased | ||
| Oxidative Stress | ||||
| ROS Levels | OGD/R | 40, 60, 80 µM | Decreased (dose-dependent) | Decreased (dose-dependent) |
| MDA Levels | OGD/R | 40, 60, 80 µM | Decreased (dose-dependent) | Decreased (dose-dependent) |
| GSH-Px Activity | OGD/R | 40, 60, 80 µM | Increased (dose-dependent) | Increased (dose-dependent) |
| SOD Activity | OGD/R | 40, 60, 80 µM | Increased (dose-dependent) | Increased (dose-dependent) |
| Apoptosis Markers | ||||
| Bax mRNA Expression | OGD/R | 40, 60, 80 µM | Decreased | Decreased |
| Bcl-2 mRNA Expression | OGD/R | 40, 60, 80 µM | Increased | Increased |
| Bax Protein Expression | OGD/R | 40, 60, 80 µM | Decreased | Decreased |
| Bcl-2 Protein Expression | OGD/R | 40, 60, 80 µM | Increased | Increased |
Data synthesized from Fangma et al. (2021).[1][2] OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; GSH-Px: Glutathione Peroxidase; SOD: Superoxide Dismutase.
Table 2: In Vivo Neuroprotective Effects in Rats (MCAO/R Model)
| Parameter | Model | Treatment Group (Dosage) | HSYA | AHSYB |
| Neurological Deficit Score | MCAO/R | 2, 4, 8 mg/kg | Decreased (dose-dependent) | Decreased (dose-dependent) |
| Infarct Volume | MCAO/R | 2, 4, 8 mg/kg | Reduced (dose-dependent) | Reduced (dose-dependent) |
| Oxidative Stress | ||||
| MDA Levels | MCAO/R | 2, 4, 8 mg/kg | Decreased | Decreased |
| SOD Activity | MCAO/R | 2, 4, 8 mg/kg | Increased | Increased |
| Apoptosis Markers | ||||
| Bax mRNA Expression | MCAO/R | 2, 4, 8 mg/kg | Decreased | Decreased |
| Bcl-2 mRNA Expression | MCAO/R | 2, 4, 8 mg/kg | Increased | Increased |
| Bax Protein Expression | MCAO/R | 2, 4, 8 mg/kg | Decreased | Decreased |
| Bcl-2 Protein Expression | MCAO/R | 2, 4, 8 mg/kg | Increased | Increased |
Data synthesized from Fangma et al. (2021).[1][2] MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
This in vivo model is widely used to simulate focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Their body temperature is maintained at 37.0 ± 0.5°C throughout the procedure.[3]
-
Occlusion Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).[3][4]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for blood reperfusion.[4]
-
Outcome Assessment: Neurological deficits are scored, and after a set reperfusion period (e.g., 24 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[5][6]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model
This cellular model mimics ischemic and reperfusion injury in cultured neurons.
-
Cell Culture: Primary hippocampal neurons or PC12 cells are cultured under standard conditions.[7][8]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen concentration (e.g., <1% O2) for a specified duration (e.g., 4-6 hours).[7][9]
-
Reoxygenation: Following the deprivation period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (21% O2) for a reperfusion period (e.g., 24 hours).[8][9]
-
Analysis: Cell viability, apoptosis, and other biochemical markers are assessed.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS).
-
Incubation: The MTT solution is added to each well of a multi-well plate containing the cultured cells and incubated for 1-4 hours at 37°C.[10] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[11]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11] The intensity of the color is directly proportional to the number of viable cells.
Oxidative Stress Marker Assays (SOD and MDA)
These assays quantify the extent of oxidative damage and the antioxidant response.
-
Tissue Preparation: Brain tissue is homogenized in a cold buffer solution. The homogenate is then centrifuged to obtain a supernatant for analysis.
-
Superoxide Dismutase (SOD) Activity: SOD activity is typically measured using a commercial kit, often employing the WST-1 method. This method is based on the inhibition of the rate of formazan dye formation.
-
Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The reaction between MDA and thiobarbituric acid (TBA) forms a pink chromogen, which is quantified spectrophotometrically at approximately 532 nm.
Western Blot Analysis
This technique is used to detect and quantify specific proteins within a sample.
-
Protein Extraction: Total protein is extracted from brain tissue or cultured cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, SIRT1).[12][13] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[14][15]
Signaling Pathways and Mechanisms of Action
Both HSYA and AHSYB exert their neuroprotective effects through the modulation of multiple signaling pathways.
Common Pathway: SIRT1 Signaling
A key finding from comparative studies is that both HSYA and AHSYB confer neuroprotection by activating the SIRT1 signaling pathway.[1][2][16] Activation of SIRT1 leads to the deacetylation of downstream targets like FOXO1 and PGC-1α, which in turn upregulates the expression of antioxidant enzymes and anti-apoptotic proteins (Bcl-2), while downregulating pro-apoptotic proteins (Bax).[1][16] The neuroprotective effects of both compounds were significantly diminished by a SIRT1 inhibitor, confirming the crucial role of this pathway.[1][16]
Caption: SIRT1 signaling pathway activated by HSYA and AHSYB.
Additional HSYA Signaling Pathways
HSYA has been shown to modulate other pathways contributing to its neuroprotective profile:
-
JAK2/STAT3 Pathway: HSYA can suppress the excessive activation of the JAK2/STAT3 pathway, which is implicated in inflammatory responses following ischemic injury.[17]
-
HIF-1α/BNIP3 Pathway: HSYA can activate neuronal autophagy through the HIF-1α/BNIP3 pathway, which helps clear damaged cellular components and reduce apoptosis.[7][18]
Caption: Additional neuroprotective pathways modulated by HSYA.
Additional Safflor Yellow B (SYB) Signaling Pathways
Research specifically on SYB has highlighted its anti-inflammatory effects mediated by the AMPK/NF-κB pathway.
-
AMPK/NF-κB Pathway: SYB can induce the phosphorylation of AMPK, which in turn inhibits the nuclear translocation of NF-κB p65.[19][20] This suppression of NF-κB activity leads to a reduction in the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[20]
Caption: Anti-inflammatory mechanism of Safflor Yellow B via AMPK/NF-κB.
Conclusion
Both this compound and Anhydrosafflor Yellow B (Safflor Yellow B) demonstrate remarkably similar and potent neuroprotective properties against cerebral ischemia-reperfusion injury.[1][11] The available head-to-head comparative data indicates that both compounds effectively enhance cell viability, mitigate oxidative stress, and suppress apoptosis in a dose-dependent manner.[1][2] Their shared mechanism of activating the SIRT1 signaling pathway underscores a common foundation for their therapeutic effects.[1][16]
While HSYA has been more extensively studied, revealing additional protective mechanisms involving the JAK2/STAT3 and HIF-1α/BNIP3 pathways, SYB also shows distinct anti-inflammatory action through the AMPK/NF-κB pathway.[7][17][19][20] The choice between these compounds for further research and development may depend on the specific pathological aspects of neuronal injury being targeted. Given their similar efficacy in direct comparison, AHSYB (SYB) represents an equally viable and significant bioactive component of safflower for the development of novel neuroprotective therapies.[1][2]
References
- 1. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCAO Model Establishment [bio-protocol.org]
- 5. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 6. Neuroprotective effects of safflor yellow B on brain ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Response of BAX, Bcl-2 Proteins, and SIRT1/PGC-1α mRNA Expression to 8-Week Treadmill Running in the Aging Rat Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safflower Yellow B Protects Brain against Cerebral Ischemia Reperfusion Injury through AMPK/NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safflower Yellow B Protects Brain against Cerebral Ischemia Reperfusion Injury through AMPK/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HSYA's Antioxidant Capacity: A Comparative Guide to Different Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Hydroxysafflor yellow A (HSYA) as determined by various in vitro assays. By presenting quantitative data from multiple studies and detailing the experimental protocols, this document aims to facilitate a comprehensive understanding of HSYA's antioxidant profile and guide the selection of appropriate assays for future research.
Unveiling the Antioxidant Potential of HSYA
This compound (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1][2][3][4] The evaluation of this antioxidant capacity is crucial for its development as a potential therapeutic agent. However, the apparent antioxidant activity of a compound can vary significantly depending on the assay employed, as different methods are based on distinct chemical principles.[5][6][7][8] Therefore, cross-validation using a battery of assays is essential for a robust assessment of a compound's antioxidant potential.
This guide focuses on commonly used antioxidant assays to provide a comparative analysis of HSYA's performance. The assays discussed herein include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Quantitative Comparison of HSYA's Antioxidant Capacity
The following table summarizes the quantitative data on the antioxidant capacity of HSYA and related safflower extracts as reported in various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.
| Assay | Compound/Extract | Key Parameter | Reported Value | Reference |
| DPPH Radical Scavenging Assay | Safflower Extract (containing HSYA) | Scavenging Percentage | 11.63% at 2.19 mg/mL | [9][10] |
| Safflower Extract (containing HSYA) | IC50 | Not explicitly stated, but activity increased with concentration | [9] | |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Safflower Extract (containing HSYA) | Total Antioxidant Ability | 0.35 mM FeSO₄ equivalent at 2.19 mg/mL | [9][10] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Carthamus Tinctorius Flower Extract | Antioxidant Activity | High (specific value not provided) | [11] |
| This compound (HSYA) | Trolox Index Value | Higher than Safflor yellow A (SYA) | [12] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to enable replication and informed comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[13] It measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[7] This neutralization is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[7][13]
Principle: The antioxidant reduces the DPPH radical, leading to a decrease in absorbance at a specific wavelength (typically around 517 nm). The degree of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Different concentrations of the test compound (HSYA) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH.
-
A control sample (without the antioxidant) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined from a dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] The reduction is detected by the formation of a colored complex with a specific reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a blue-colored complex with Fe²⁺.
Principle: Antioxidants act as reducing agents, and their reducing power is correlated with their antioxidant activity. The intensity of the blue color, measured by absorbance, is proportional to the amount of Fe²⁺ formed and thus to the antioxidant capacity of the sample.
General Protocol:
-
The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride (FeCl₃) solution, and an acetate (B1210297) buffer (pH 3.6).
-
A known volume of the test sample (HSYA) is added to the FRAP reagent.
-
The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).
-
A standard curve is generated using a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard (e.g., mM Fe²⁺ equivalents or Trolox equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a hydrogen atom transfer (HAT)-based method that measures the ability of an antioxidant to quench peroxyl radicals.[5][6] It is considered to be a more biologically relevant assay as it utilizes a biologically relevant radical source.
Principle: A fluorescent probe is mixed with a radical generator (e.g., AAPH). In the absence of an antioxidant, the radicals damage the fluorescent probe, leading to a decay in its fluorescence. In the presence of an antioxidant, the antioxidant scavenges the radicals, thus protecting the fluorescent probe from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
General Protocol:
-
A fluorescent probe (e.g., fluorescein) is added to a multi-well plate.
-
The test sample (HSYA) and a known antioxidant standard (e.g., Trolox) are added to separate wells.
-
A radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The area under the curve (AUC) for the sample is compared to the AUC for the standard (Trolox).
-
The ORAC value is typically expressed as Trolox equivalents (TE).
Visualizing the Workflow and Underlying Mechanisms
To better understand the process of cross-validating HSYA's antioxidant capacity and the general mechanism of antioxidant action, the following diagrams are provided.
Caption: Workflow for cross-validating HSYA's antioxidant capacity.
Caption: Simplified diagram of HSYA's antioxidant action.
Conclusion
The cross-validation of HSYA's antioxidant capacity through multiple assays provides a more comprehensive and reliable assessment of its potential as an antioxidant agent. While existing studies demonstrate HSYA's activity in DPPH, FRAP, and ORAC assays, further research with standardized protocols and a broader range of assays is warranted to establish a definitive antioxidant profile. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating informed decisions in the evaluation of HSYA and other potential antioxidant compounds.
References
- 1. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Total anti-oxidant capacity | Nawah Scientific [nawah-scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Evaluating the Synergistic Neuroprotective Effects of Hydroxysafflor Yellow A (HSYA) with Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective strategies against ischemic stroke and other neurodegenerative diseases is a paramount challenge in modern medicine. Hydroxysafflor yellow A (HSYA), a primary active component isolated from the flower of Carthamus tinctorius L., has demonstrated significant neuroprotective properties. Emerging research now indicates that the therapeutic potential of HSYA can be further amplified through synergistic combinations with other neuroprotective agents. This guide provides a comprehensive comparison of the synergistic effects of HSYA with various compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and drug development.
HSYA in Combination with Danshensu
The combination of HSYA and Danshensu, a bioactive component from Salvia miltiorrhiza, has shown remarkable synergistic neuroprotective effects in preclinical models of cerebral ischemia-reperfusion (I/R) injury. This combination leverages multi-target mechanisms, primarily focusing on anti-inflammatory and antioxidant pathways.
In Vivo Efficacy in a Rat Model of Cerebral Ischemia
A widely used model to simulate ischemic stroke in humans is the middle cerebral artery occlusion (MCAO) model in rats. In these studies, rats subjected to MCAO followed by reperfusion exhibited significant neurological deficits and cerebral infarction. Treatment with a combination of HSYA and Danshensu demonstrated superior neuroprotective effects compared to the administration of either agent alone.
| Treatment Group | Neurological Deficit Score (at 48h post-reperfusion) | Infarct Volume (%) (at 48h post-reperfusion) |
| Sham | 0.2 ± 0.4 | 0 |
| MCAO Model | 3.6 ± 0.5 | 35.2 ± 4.1 |
| HSYA | 2.4 ± 0.5 | 23.5 ± 3.2 |
| Danshensu | 2.6 ± 0.6 | 25.1 ± 3.5 |
| HSYA + Danshensu | 1.5 ± 0.5# | 14.8 ± 2.8# |
*p < 0.05 vs. MCAO Model group; #p < 0.05 vs. HSYA or Danshensu group. Data are presented as mean ± SD.
The combination therapy not only significantly reduced the neurological deficit scores but also led to a more substantial decrease in the cerebral infarct volume, indicating a potent synergistic effect in mitigating brain damage.
In Vitro Efficacy in a Neuronal Cell Model of Ischemia
To further elucidate the direct protective effects on neurons, an in vitro model of oxygen-glucose deprivation/reperfusion (OGD/R) was utilized with primary neurons or SH-SY5Y neuroblastoma cells. This model mimics the ischemic and reperfusion conditions at a cellular level.
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | 100 | 100 |
| OGD/R Model | 52.3 ± 5.1 | 210.5 ± 15.2 |
| HSYA | 68.7 ± 4.8 | 155.4 ± 12.8 |
| Danshensu | 65.9 ± 5.3 | 160.1 ± 13.5 |
| HSYA + Danshensu | 82.1 ± 6.2# | 125.7 ± 10.9# |
*p < 0.05 vs. OGD/R Model group; #p < 0.05 vs. HSYA or Danshensu group. Data are presented as mean ± SD.
Consistent with the in vivo findings, the combination of HSYA and Danshensu resulted in a significantly higher cell viability and a more pronounced reduction in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, compared to individual treatments.
Signaling Pathways and Mechanism of Action
The synergistic neuroprotection afforded by the HSYA and Danshensu combination is attributed to their dual modulation of key signaling pathways involved in inflammation and oxidative stress.
HSYA in Combination with Tenuigenin
Tenuigenin, a saponin (B1150181) extracted from the root of Polygala tenuifolia, is another promising agent that exhibits synergistic neuroprotective effects when combined with HSYA. This combination has been shown to improve outcomes in preclinical stroke models by modulating different signaling cascades.
In Vivo and In Vitro Efficacy
Studies utilizing the MCAO rat model have demonstrated that the co-administration of HSYA and Tenuigenin leads to a significant reduction in infarct volume and cerebral edema. Furthermore, behavioral tests have indicated a synergistic improvement in both motor and cognitive functions in the treated animals. In the OGD/R model using SH-SY5Y cells, the combination treatment resulted in increased cell viability and suppressed apoptosis.
Signaling Pathways and Mechanism of Action
The synergistic action of HSYA and Tenuigenin is believed to be mediated through the differential regulation of the JAK2/STAT3 and SOCS3 signaling pathways.
Navigating the Delivery Challenge: A Comparative Guide to Hydroxysafflor Yellow A Formulations and their Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various formulations for Hydroxysafflor yellow A (HSYA), focusing on their pharmacokinetic profiles. The data presented is compiled from multiple preclinical studies to offer an objective overview of how different delivery strategies can significantly enhance the bioavailability of this promising, yet challenging, therapeutic agent.
This compound, a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a compound of significant interest for treating cardiovascular and cerebrovascular diseases.[1][2] However, its clinical application is hampered by its poor oral bioavailability, attributed to its hydrophilic nature and low membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[3][4] To overcome this hurdle, various advanced drug delivery systems have been developed. This guide will delve into a comparative analysis of these formulations.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different HSYA formulations from various preclinical studies, primarily conducted in rats. The data highlights the significant improvements in bioavailability achieved with advanced formulations compared to a simple aqueous solution.
| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Solution (Control) | ~0.08 - 0.585 | ~0.75 - 1.5 | ~0.08 - 1.37 | 100 | [1][3][5] |
| Natural Deep Eutectic Solvent (90% GCH) | 5.02-fold increase vs. water | < 1 | 326.08 | 326.08 | [3] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Not explicitly stated, but significant increase | Not explicitly stated | 2.17-fold increase vs. solution | 217 | [4] |
| Chitosan Granules with Sodium Caprate | Slightly lower than HSYA/sodium caprate | Not explicitly stated | 4.76-fold increase vs. solution | 476 | [5] |
| HSYA/Sodium Caprate | 4.52 ± 0.86 | ~0.17 | 2.84-fold increase vs. solution | 284.2 | [5] |
| HSYA/Sodium Deoxycholate | 4.125 ± 0.69 | ~0.17 | 2.88-fold increase vs. solution | 288.3 | [5] |
| Phospholipid Complex in WL1349 Oil | 2.79 (vs. 0.08 for solution) | Not explicitly stated | ~37-fold increase vs. solution | ~3700 | [1][6] |
| Solid Lipid Nanoparticles (SLNs) | 7.76-fold increase vs. solution | Not explicitly stated | 3.99-fold increase vs. solution | 397 | [1][6] |
| Microemulsion (intraduodenal) | Not explicitly stated | Not explicitly stated | ~19.37-fold increase vs. solution | ~1937 | [1][6] |
Note: The values presented are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Experimental Protocols
The pharmacokinetic data presented in this guide are predominantly derived from studies following a standardized experimental protocol. Below is a detailed methodology representative of these key experiments.
1. Animal Models:
-
Species: Male Sprague-Dawley (SD) rats were the most commonly used animal model.[3]
-
Housing: Animals were typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Fasting: Prior to drug administration, rats were fasted overnight (approximately 12 hours) with free access to water to minimize food-drug interactions.
2. Drug Administration:
-
Formulations: HSYA was administered in its various formulations (aqueous solution, SDEDDS, nanoparticles, etc.). A control group receiving HSYA in an aqueous solution was consistently included for comparison.
-
Route of Administration: The primary route of administration was oral gavage (ig) to assess oral bioavailability.[4] In some specialized formulations like microemulsions, intraduodenal administration was also employed.[1]
-
Dosage: The dosage of HSYA varied between studies but was kept consistent across different formulation groups within the same study.
3. Blood Sampling:
-
Time Points: Blood samples were collected at predetermined time intervals post-administration. A typical schedule included samples at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Collection Method: Blood was drawn from the tail vein or orbital venous plexus into heparinized tubes.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
4. Analytical Method:
-
Instrumentation: The concentration of HSYA in plasma samples was quantified using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or a UV-Vis detector.[3][5]
-
Sample Preparation: Plasma samples typically underwent a protein precipitation step, often with methanol (B129727) or acetonitrile, followed by centrifugation to remove proteins before injection into the chromatography system.
-
Quantification: The concentration of HSYA was determined by comparing the peak area of the analyte in the sample to a standard calibration curve.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters were calculated using specialized software such as DAS 2.0.[3]
-
Parameters: The key parameters calculated included the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).[3]
-
Relative Bioavailability: The relative oral bioavailability (Frel) was calculated using the formula: Frel (%) = (AUCtest / AUCcontrol) × 100.
Visualizing the Path to Improved Bioavailability
The following diagrams illustrate the typical experimental workflow for these comparative pharmacokinetic studies and the logical relationship between different formulation strategies and their impact on HSYA's bioavailability.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Hydroxysafflor Yellow A
Essential safety protocols and logistical plans for the handling and disposal of Hydroxysafflor yellow A are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is a yellow amorphous powder that requires careful handling due to its potential to cause eye irritation and skin sensitization. Adherence to the following procedures is mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible.
-
Donning PPE : Put on a lab coat, followed by safety goggles and gloves.
-
Weighing and Aliquoting :
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.
-
Use a dedicated, clean spatula and weighing vessel.
-
If preparing solutions, add the powder to the solvent slowly to avoid splashing. This compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO).
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent.
-
Carefully remove and dispose of gloves as described in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Emergency Response Protocol
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. | Seek medical attention if irritation or a rash develops. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound and prevent degradation. It is known to be unstable under certain conditions.[1]
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term | Store in a tightly sealed container, protected from light. |
| Solution in DMSO | -80°C | Up to 6 months | Store in light-protected, airtight vials. |
| Solution in DMSO | -20°C | Up to 1 month | Store in light-protected, airtight vials. |
Factors Affecting Stability:
-
pH: Degrades in alkaline conditions.
-
Temperature: Susceptible to degradation at high temperatures.
-
Light: Exposure to light can cause degradation.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Disposal Workflow
Step-by-Step Disposal Procedure:
-
Segregate Waste : Collect solid and liquid waste in separate, clearly labeled, and sealable containers.
-
Label Containers : Label each container with "Hazardous Waste" and "this compound".
-
Store Securely : Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for Disposal : Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
